Abenacianine
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
CAS 编号 |
2231255-31-3 |
|---|---|
分子式 |
C127H145ClF4N10O23S5 |
分子量 |
2451.3 g/mol |
IUPAC 名称 |
2-[(E)-2-[(3E)-3-[(2E)-2-[5-[bis(3-sulfopropyl)amino]-3,3-dimethyl-1-(3-sulfopropyl)indol-2-ylidene]ethylidene]-2-chlorocyclohexen-1-yl]ethenyl]-3-[6-[2-[[4-[(3S)-7-[6-[2-[(1E,3E,5E,7E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-2-ylidene]hepta-1,3,5-trienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]hexanoylamino]-2-oxo-3-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]heptoxy]-2,3,5,6-tetrafluorobenzoyl]amino]ethylamino]-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-7-sulfonate |
InChI |
InChI=1S/C127H145ClF4N10O23S5/c1-124(2)97-82-92(138(70-35-77-167(152,153)154)71-36-78-168(155,156)157)58-64-100(97)139(75-37-79-169(158,159)160)107(124)65-56-89-44-34-45-90(115(89)128)57-66-108-127(7,8)114-96-60-59-93(170(161,162)163)81-91(96)55-63-103(114)142(108)73-31-15-23-52-110(145)134-68-69-135-122(147)111-116(129)118(131)120(119(132)117(111)130)164-84-104(143)98(136-121(146)99(80-85-38-16-12-17-39-85)137-123(148)165-83-86-40-18-13-19-41-86)48-28-29-67-133-109(144)51-22-14-30-72-140-101-61-53-87-42-24-26-46-94(87)112(101)125(3,4)105(140)49-20-10-9-11-21-50-106-126(5,6)113-95-47-27-25-43-88(95)54-62-102(113)141(106)74-32-33-76-166(149,150)151/h9-13,16-21,24-27,38-43,46-47,49-50,53-66,81-82,98-99H,14-15,22-23,28-37,44-45,48,51-52,67-80,83-84H2,1-8H3,(H8-2,133,134,135,136,137,144,145,146,147,148,149,150,151,152,153,154,155,156,157,158,159,160,161,162,163)/t98-,99-/m0/s1 |
InChI 键 |
NSTNPRUQYXIYCN-WQLOVQMRSA-N |
产品来源 |
United States |
Foundational & Exploratory
Abenacianine VGT-309: A Technical Guide to a Novel Intraoperative Fluorescent Imaging Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Abenacianine VGT-309 is an investigational, tumor-targeted, quenched fluorescent imaging agent designed to enhance the visualization of malignant tissue during surgery. Developed by Vergent Bioscience, VGT-309 is activated by cathepsin proteases, which are overexpressed in a wide range of solid tumors. This targeted activation allows for real-time, high-contrast imaging of tumors, potentially enabling more complete surgical resections. This technical guide provides an in-depth overview of this compound VGT-309, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.
Core Mechanism of Action
This compound VGT-309 is a quenched activity-based probe (qABP). In its inactive state, a quencher molecule suppresses the fluorescence of the attached near-infrared (NIR) dye, indocyanine green (ICG). VGT-309 is designed to be a substrate for the cathepsin family of proteases, which are frequently upregulated in the tumor microenvironment.[1][2]
Upon intravenous administration, VGT-309 circulates throughout the body. In the presence of tumor-associated cathepsins, the probe is cleaved. This cleavage event releases the quencher, leading to a significant increase in fluorescence upon excitation with NIR light.[3][4] This "turn-on" mechanism provides a high signal-to-background ratio, enabling clear delineation of tumor margins from surrounding healthy tissue.[2]
Preclinical Evaluation
In Vitro Studies
Objective: To determine the specificity of VGT-309 for cathepsin-expressing cancer cells and to confirm its activity-based mechanism.
Experimental Protocol:
-
Cell Lines: Human non-small cell lung cancer cell lines and other cancer cell lines with known cathepsin expression profiles were used.
-
Probe Incubation: Cells were incubated with varying concentrations of VGT-309.
-
Inhibition Assay: To confirm cathepsin-dependent activation, a set of cells was pre-treated with a pan-cathepsin inhibitor (e.g., JPM-OEt) before the addition of VGT-309.
-
Fluorescence Microscopy: Live-cell imaging was performed to visualize the localization and intensity of the fluorescent signal.
-
SDS-PAGE Analysis: Cell lysates were analyzed by SDS-PAGE to identify the specific cathepsins covalently labeled by VGT-309.
Key Findings: VGT-309 demonstrated highly specific labeling of tumor cells, and this labeling was significantly reduced in the presence of a cathepsin inhibitor, confirming the targeted mechanism. The probe was found to label multiple cathepsins, including B, L, S, and X.
In Vivo Animal Studies
Objective: To evaluate the biodistribution, tumor-targeting specificity, and imaging performance of VGT-309 in animal models.
Experimental Protocol:
-
Animal Models: Murine models with subcutaneous or orthotopic tumors derived from human cancer cell lines were utilized. A study in canines with spontaneous pulmonary tumors was also conducted to evaluate VGT-309 in a more clinically relevant large animal model.
-
Administration: VGT-309 was administered intravenously.
-
Intraoperative Imaging: Following a designated incubation period, intraoperative molecular imaging (IMI) was performed using a near-infrared (NIR) imaging system to visualize tumor fluorescence.
-
Biodistribution Analysis: After imaging, major organs and tumor tissues were harvested to quantify the distribution of the probe.
-
Histopathological Analysis: Resected tissues were subjected to histopathological examination to correlate fluorescence with the presence of cancer cells.
Key Findings: VGT-309 selectively accumulated in tumors, demonstrating a high tumor-to-background ratio. The probe successfully delineated tumors during image-guided surgery in both murine and canine models. Biodistribution studies showed that the probe primarily accumulated in the tumor, liver, and kidneys.
Clinical Development
This compound VGT-309 has been evaluated in Phase 1 and Phase 2 clinical trials to assess its safety, tolerability, and efficacy in patients undergoing surgery for suspected or confirmed lung cancer.
Phase 2 Clinical Trial Design (NCT05400226 & VISUALIZE Study NCT06145048)
Objective: To evaluate the safety and efficacy of VGT-309 for the intraoperative identification of cancerous lesions in the lung.
Experimental Protocol:
-
Patient Population: Adults with suspected or proven cancer in the lung who are eligible for surgical resection.
-
Drug Administration: Patients receive a single intravenous infusion of VGT-309 at a dose of 0.32 mg/kg. This is administered 12 to 36 hours prior to the scheduled surgery.
-
Intraoperative Procedure:
-
Standard surgical techniques are used to attempt to localize and resect the tumor(s).
-
A commercially available NIR imaging system is then used to inspect the surgical cavity for any residual fluorescence, identify previously undetected lesions, and assess surgical margins.
-
The resected specimen is also imaged ex vivo.
-
-
Primary Endpoint: The proportion of patients with at least one clinically significant event (CSE). CSEs are defined as the localization of lesions not found by standard techniques, identification of additional cancers, or the identification of positive surgical margins.
-
Secondary Endpoints: Sensitivity, positive predictive value, and safety and tolerability of VGT-309.
Clinical Trial Results
The following tables summarize the key quantitative data from the Phase 2 clinical trials of this compound VGT-309.
Table 1: Patient Demographics and Dosing Information
| Parameter | Value | Reference |
| Number of Participants (NCT05400226) | 40 | |
| Number of Participants (VISUALIZE) | 89 | |
| VGT-309 Dose | 0.32 mg/kg | |
| Administration Route | Intravenous (IV) Infusion | |
| Timing of Administration | 12-36 hours pre-surgery |
Table 2: Efficacy Results from Phase 2 Trials
| Endpoint | Result (NCT05400226) | Result (VISUALIZE) | Reference |
| Patients with ≥1 Clinically Significant Event | 42.5% (17/40) | 45% (40/89) | |
| Localization of lesions not found by standard methods | 16/40 patients | 34/89 patients | |
| Identification of synchronous/occult cancers | 1/40 patients | 2/89 patients | |
| Identification of inadequate/positive surgical margins | 2/40 patients | 8/89 patients |
Table 3: Safety Profile
| Parameter | Finding | Reference |
| Infusion Reactions | None reported | |
| Drug-Related Serious Adverse Events | None reported | |
| Overall Tolerability | Safe and well-tolerated |
Tumor Types Visualized: VGT-309 with NIR fluorescence imaging has successfully visualized a range of primary and metastatic tumor types, including:
-
Adenocarcinoma in situ
-
Invasive adenocarcinoma
-
Squamous cell carcinoma
-
Neuroendocrine tumors
-
Lymphoma
-
Metastatic cancers (colorectal, breast, prostate, etc.)
Conclusion
This compound VGT-309 is a promising tumor-targeted fluorescent imaging agent with a well-defined mechanism of action. Preclinical and clinical data have demonstrated its ability to selectively accumulate in and identify a broad range of solid tumors intraoperatively. The Phase 2 clinical trial results indicate that VGT-309 can lead to clinically significant events that may improve the completeness of surgical resection. Its favorable safety profile further supports its potential as a valuable tool in oncologic surgery. Ongoing and future studies will continue to evaluate the full clinical utility of this innovative imaging agent. The FDA has granted Fast Track designation for this compound VGT-309 for the intraoperative visualization of tumors in the lung.
References
Abenacianine's High-Affinity Covalent Binding to Cathepsins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abenacianine, also known as VGT-309, is a fluorescent imaging agent developed to enhance the visualization of solid tumors during surgery.[1][2] Its efficacy stems from its ability to selectively target and bind to cathepsins, a family of proteases that are significantly overexpressed in a wide variety of cancers.[3] This technical guide provides an in-depth analysis of the binding affinity and mechanism of action of this compound with its target cathepsins.
This compound is a quenched activity-based probe (qABP) that operates through a sophisticated mechanism.[4][5] The molecule includes a near-infrared (NIR) dye, indocyanine green (ICG), which is initially rendered non-fluorescent by a quencher moiety.[3][4] Upon interaction with the active site of a cathepsin enzyme, a phenoxymethyl (B101242) ketone electrophile within the this compound structure forms a covalent, irreversible bond with a key cysteine residue in the enzyme's active site.[4] This binding event leads to the cleavage and release of the quencher, resulting in a highly localized and sustained fluorescent signal at the tumor site.[3][4]
Binding Affinity and Specificity
While specific quantitative binding constants (Kd, Ki, or IC50 values) for this compound with individual cathepsins are not publicly available, preclinical studies have demonstrated its high affinity and specificity for several key members of the cathepsin family that are implicated in cancer progression.
Table 1: this compound Binding Specificity for Cathepsin Family Proteases
| Cathepsin Target | Binding Confirmation | Evidence |
| Cathepsin B | Confirmed | Preclinical studies show specific activation of the probe in cells expressing Cathepsin B.[6] |
| Cathepsin L | Confirmed | The probe is effectively activated by Cathepsin L in relevant cell models.[6] |
| Cathepsin S | Confirmed | Studies have verified the specific binding and activation of this compound by Cathepsin S.[6] |
| Cathepsin X | Confirmed | This compound demonstrates specific activation in the presence of Cathepsin X.[6] |
The binding of this compound is described as a tight, covalent, and irreversible interaction.[2][4] This covalent nature of the binding is crucial for its function as an imaging agent, as it ensures a durable signal at the tumor site throughout the duration of a surgical procedure.[3]
Mechanism of Action: A Visual Representation
The activation of this compound upon binding to a cathepsin is a multi-step process that can be visualized as a signaling pathway.
Mechanism of this compound activation upon binding to cathepsin.
Experimental Protocols
The determination of this compound's binding characteristics involves a series of in vitro and in vivo experiments. While detailed proprietary protocols are not publicly disclosed, the following sections outline the standard methodologies employed in the field for characterizing such activity-based probes.
In Vitro Binding Affinity Assessment by Fluorescence Microscopy
This method qualitatively assesses the binding and activation of this compound in cancer cell lines known to overexpress target cathepsins.
Objective: To visualize the specific binding and fluorescence activation of this compound in cathepsin-expressing cancer cells.
Materials:
-
Cancer cell lines (e.g., EC cell lines)[6]
-
This compound (VGT-309)
-
A pan-cathepsin inhibitor (e.g., JPM-OEt) for control experiments[6]
-
Cell culture medium and supplements
-
Fluorescence microscope with appropriate filter sets for ICG
Procedure:
-
Cell Culture: Plate cancer cells on glass-bottom dishes and culture until they reach the desired confluency.
-
Inhibitor Pre-treatment (Control): For control dishes, pre-treat the cells with a pan-cathepsin inhibitor for a specified period to block the active sites of cathepsins.
-
This compound Incubation: Add this compound to both the experimental and control dishes at a predetermined concentration and incubate.
-
Washing: After incubation, gently wash the cells with phosphate-buffered saline (PBS) to remove any unbound probe.
-
Imaging: Visualize the cells using a fluorescence microscope. The experimental group is expected to show a strong fluorescent signal, while the control group should exhibit minimal fluorescence, confirming that the signal is dependent on cathepsin activity.[6]
Workflow for in vitro fluorescence microscopy binding assay.
In Vivo Target Engagement and Biodistribution
Animal models are utilized to assess the tumor-targeting ability and biodistribution of this compound in a living system.
Objective: To evaluate the in vivo tumor-targeting efficacy and organ distribution of this compound.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Tumor cells for implantation (e.g., EC cells)[6]
-
This compound (VGT-309)
-
In vivo imaging system (e.g., IVIS)
Procedure:
-
Tumor Xenograft Model: Establish flank tumor models by subcutaneously injecting cancer cells into the mice.[6]
-
This compound Administration: Once tumors reach a suitable size, administer this compound intravenously to the mice.[6]
-
In Vivo Imaging: At various time points post-injection, image the mice using an in vivo imaging system to monitor the fluorescence signal at the tumor site and in other organs.
-
Ex Vivo Analysis: After the final imaging session, sacrifice the mice and excise the tumor and major organs for ex vivo imaging to confirm the biodistribution of the probe.[6]
Conclusion
This compound is a highly specific, covalently-binding imaging agent that targets overexpressed cathepsins in the tumor microenvironment. Its mechanism of action, involving irreversible binding and subsequent fluorescence activation, provides a robust and sustained signal for real-time tumor visualization during surgery. While detailed quantitative binding affinity data remains proprietary, the qualitative evidence from preclinical studies strongly supports its high affinity and specificity for its intended targets. The experimental protocols outlined in this guide represent the standard methodologies for evaluating such targeted imaging agents, providing a framework for further research and development in this field.
References
- 1. A cathepsin targeted quenched activity-based probe facilitates enhanced detection of human tumors during resection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic Characterization of Inhibition of Cathepsins L and S by Peptides With Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: The Chemical Core of Abenacianine (VGT-309)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abenacianine, also known as VGT-309, is a tumor-targeted fluorescent imaging agent developed to enhance the visualization of solid tumors during surgery.[1][2][3] This technical guide provides a detailed overview of its chemical structure, mechanism of action, and the experimental data supporting its use. This compound is designed to address the challenge of distinguishing cancerous tissue from healthy tissue during surgical procedures, a critical factor in achieving complete tumor resection and improving patient outcomes.[4][5]
Chemical Structure and Properties
This compound is a complex molecule designed as a quenched activity-based probe (qABP). Its structure consists of a reactive component that covalently binds to the active site of target enzymes, a near-infrared (NIR) fluorophore (Indocyanine Green, ICG), and a quencher molecule that suppresses the fluorescence of the ICG until the probe interacts with its target.
| Property | Value | Source |
| IUPAC Name | 2-[(E)-2-[(3E)-3-[(2E)-2-[5-[bis(3-sulfopropyl)amino]-3,3-dimethyl-1-(3-sulfopropyl)indol-2-ylidene]ethylidene]-2-chlorocyclohexen-1-yl]ethenyl]-3-[6-[2-[[4-[(3S)-7-[6-[2-[(1E,3E,5E,7E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-2-ylidene]hepta-1,3,5-trienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]hexanoylamino]-2-oxo-3-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]heptoxy]-2,3,5,6-tetrafluorobenzoyl]amino]ethylamino]-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-7-sulfonate | |
| Synonyms | VGT-309, this compound for injection | |
| CAS Number | 2231255-31-3 | |
| Molecular Formula | C₁₂₇H₁₄₅ClF₄N₁₀O₂₃S₅ | |
| Molar Mass | 2451.35 g·mol⁻¹ | |
| Fluorophore | Indocyanine Green (ICG) | |
| Quencher | IRDye QC-1 | |
| Excitation Peak | ~789 nm | |
| Emission Peak | ~814 nm |
Mechanism of Action
This compound's functionality is predicated on its targeted interaction with specific enzymes that are overexpressed in the tumor microenvironment.
Targeting Cathepsins
This compound is designed to target a family of proteases known as cathepsins. Specifically, preclinical studies have demonstrated that VGT-309 labels cathepsins B, L, S, and X. These cysteine proteases are frequently upregulated in a wide variety of solid tumors and are involved in processes that promote tumor growth and invasion. The probe contains a phenoxymethyl (B101242) ketone electrophile that covalently and irreversibly binds to the active site of these cathepsins.
Fluorescence Activation
In its native state, the fluorescence of the ICG component of this compound is suppressed by the IRDye QC-1 quencher. Upon covalent binding to the active site of a target cathepsin, the molecule undergoes a conformational change that leads to the cleavage of the quencher. This event de-quenches the ICG fluorophore, causing it to emit a strong near-infrared signal upon excitation. This "activation" mechanism ensures that a fluorescent signal is primarily generated in tissues with high cathepsin activity, such as tumors, thereby minimizing background fluorescence from healthy tissues.
Figure 1: Mechanism of this compound activation.
Quantitative Data Summary
Preclinical Data
Preclinical studies in animal models have demonstrated the specificity and efficacy of VGT-309 in labeling tumors.
| Parameter | Finding | Animal Model | Source |
| Target Cathepsins | Cathepsins B, L, S, and X | Esophageal Cancer Cell Lines | |
| Tumor-to-Background Ratio (TBR) | 2.15 - 3.71 | Canine Pulmonary Tumors | |
| Signal-to-Background Ratio (SBR) | Mean: 5.21 (Allografts)Mean: 4.34 (Xenografts) | Mouse Flank Allografts & Xenografts | |
| Biodistribution | Accumulation in liver, kidneys, and spleen | Mice |
Clinical Data
Phase 1 and 2 clinical trials have evaluated the safety and efficacy of this compound in healthy volunteers and patients with lung cancer.
| Parameter | Finding | Study Population | Source |
| Safety | Safe and well-tolerated at all doses studied; no infusion reactions or drug-related serious adverse events. | Healthy Volunteers & Lung Cancer Patients | |
| Efficacious Dose | 0.16 mg/kg (day before surgery) and 0.32 mg/kg (either dosing schedule) | Lung Cancer Patients | |
| Clinically Significant Events (Phase 2) | 42.5% (17 of 40) of patients had at least one clinically significant event (e.g., localization of difficult-to-find tumors, identification of positive margins). | Lung Cancer Patients | |
| Clinically Significant Events (Phase 2B VISUALIZE) | 45% (40 of 89) of patients had at least one clinically significant event. | Lung Cancer Patients | |
| Tumor-to-Background Ratio (TBR) | 2.83 and 7.18 in two reported cases of occult tumors. | Lung Cancer Patients |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of key experimental designs used in the evaluation of this compound.
In Vitro Binding Affinity and Specificity
-
Objective: To determine which cathepsins are targeted by VGT-309 and to confirm that the fluorescence is activity-dependent.
-
Methodology:
-
Human cancer cell lines (e.g., esophageal cancer cell lines) are cultured.
-
To test for activity dependence, a set of cells is pre-treated with a pan-cathepsin inhibitor (e.g., JPM-OEt) to block the active sites of cathepsins.
-
Both inhibitor-treated and untreated cells are incubated with VGT-309.
-
The cells are lysed, and the lysates are analyzed by SDS-PAGE to separate proteins by molecular weight.
-
Fluorescence imaging of the gel identifies the protein bands to which VGT-309 has bound, allowing for the identification of the target cathepsins based on their known molecular weights.
-
Fluorescence microscopy is also used to visualize the probe's labeling within the cells.
-
-
Expected Outcome: Fluorescent bands corresponding to Cathepsins B, L, S, and X are observed in untreated cells, while the signal is significantly reduced or absent in cells pre-treated with the inhibitor, confirming activity-based binding.
Figure 2: In Vitro Specificity Protocol.
Preclinical In Vivo Tumor Imaging
-
Objective: To evaluate the tumor-targeting ability, signal strength (TBR), and biodistribution of VGT-309 in a living organism.
-
Methodology:
-
Flank tumor models are established in mice (e.g., BALB/c or athymic nude mice) by injecting cancer cells.
-
Mice are administered VGT-309 intravenously at a specified dose (e.g., 2 mg/kg).
-
Intraoperative molecular imaging (IMI) is performed at various time points post-injection using a near-infrared imaging system.
-
Tumor-to-background ratios (TBRs) are calculated by measuring the fluorescence intensity of the tumor versus adjacent healthy tissue.
-
After a set period (e.g., 24 hours), the mice are euthanized, and major organs and the tumor are explanted for ex vivo fluorescence imaging to determine the biodistribution of the probe.
-
Histopathological analysis and fluorescence microscopy of tumor sections are performed to confirm the microscopic localization of the probe.
-
-
Expected Outcome: VGT-309 selectively accumulates in the tumor, resulting in a high TBR. Biodistribution analysis typically shows accumulation in organs of clearance like the liver and kidneys.
Figure 3: Preclinical In Vivo Imaging Workflow.
Phase 2 Clinical Trial Protocol for Lung Cancer Surgery
-
Objective: To evaluate the safety and efficacy of this compound for the intraoperative visualization of lung tumors.
-
Methodology:
-
Patient Enrollment: Patients with known or suspected lung cancer scheduled for surgical resection are enrolled.
-
Dosing: Patients receive a single intravenous infusion of this compound (e.g., 0.32 mg/kg) 12 to 36 hours prior to surgery.
-
Standard Surgery: The surgeon first attempts to identify the tumor(s) using standard surgical techniques (visual inspection and palpation).
-
Intraoperative Molecular Imaging (IMI): A commercially available near-infrared (NIR) imaging system is then used to scan the surgical field to visualize areas of fluorescence.
-
Efficacy Assessment: The primary endpoint is the rate of "clinically significant events," which include:
-
Localization of tumors not found by standard methods.
-
Identification of previously undetected synchronous cancers.
-
Assessment of surgical margins to ensure all cancerous tissue is removed.
-
Detection of cancerous lymph nodes.
-
-
Confirmation: All resected tissues (both fluorescent and non-fluorescent) are sent for pathological analysis to confirm the presence or absence of cancer.
-
Safety Monitoring: Patients are monitored for any adverse events during and after the procedure.
-
-
Expected Outcome: IMI with this compound leads to the identification of additional cancerous tissue not detected by standard surgical methods, thereby improving the completeness of the resection. The agent is expected to be safe and well-tolerated.
Conclusion
This compound (VGT-309) is a sophisticated chemical tool designed for precision in oncologic surgery. Its chemical structure, based on a quenched activity-based probe, allows for the targeted, real-time visualization of solid tumors by binding to overexpressed cathepsins. The comprehensive preclinical and clinical data gathered to date support its potential to significantly improve surgical outcomes by enabling more complete and accurate tumor resection. Further research and ongoing clinical trials will continue to elucidate the full scope of this compound's utility across a range of solid tumors.
References
- 1. A cathepsin targeted quenched activity-based probe facilitates enhanced detection of human tumors during resection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemiluminescent probes for imaging cysteine cathepsin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. An Indocyanine Green‐Based Nanoprobe for In Vivo Detection of Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. curetoday.com [curetoday.com]
Abenacianine: A Technical Deep Dive into its Fluorescence Spectrum and Properties for Advanced Cancer Research and Drug Development
For Immediate Release
This technical guide provides an in-depth analysis of the fluorescent properties of Abenacianine (VGT-309), a tumor-targeted imaging agent, for researchers, scientists, and professionals in drug development. This compound is engineered for enhanced tumor visualization during surgical procedures. Its mechanism relies on the specific activation of a fluorescent signal in the presence of cathepsins, a family of proteases overexpressed in a wide range of solid tumors.[1][2]
Core Photophysical Properties
This compound's fluorescence is imparted by its near-infrared (NIR) dye component, Indocyanine Green (ICG).[2] The agent is designed as a quenched activity-based probe, meaning its fluorescence is minimal until it interacts with its target enzymes, cathepsins.[3] Upon covalent binding to these proteases, a quenching moiety is cleaved, leading to a significant increase in fluorescence intensity.[3] This "activation" mechanism provides a high signal-to-background ratio, enabling precise tumor delineation.
The photophysical properties of the activated this compound are therefore characteristic of ICG. ICG's absorption and fluorescence spectra are in the near-infrared region, which allows for deeper tissue penetration of light. These properties are known to be influenced by the solvent and concentration.
Quantitative Photophysical Data of Indocyanine Green (ICG)
The following tables summarize the key quantitative data for ICG, which represents the fluorescent component of activated this compound.
| Property | Value | Solvent/Conditions |
| Absorption Maximum (λabs) | ~780 - 800 nm | In blood plasma at low concentrations |
| 787 nm | Not specified | |
| 789 nm | Ethanol | |
| Emission Maximum (λem) | ~810 nm | In water |
| ~830 nm | In blood | |
| 815 nm | Not specified | |
| 813 nm | Not specified | |
| Molar Extinction Coefficient (ε) | 223,000 M⁻¹cm⁻¹ | Not specified |
| 194,000 M⁻¹cm⁻¹ | At 789 nm in ethanol | |
| ~2.62 x 10⁵ M⁻¹cm⁻¹ | At 780 nm in water (6.5 µM) | |
| Quantum Yield (Φ) | 0.14 | Not specified |
| 0.05 | In ethanol | |
| ~3% | Not specified |
Mechanism of Action and Signaling Pathway
This compound is designed for targeted fluorescence activation within the tumor microenvironment. The process begins with the systemic administration of this compound, which circulates throughout the body in a quenched, or non-fluorescent, state. Due to the overexpression of cathepsins in tumor tissues, this compound preferentially accumulates in these areas. The enzymatic activity of cathepsins cleaves a quencher molecule from the ICG core, initiating a strong fluorescent signal. This targeted activation allows for the precise visualization of cancerous tissues.
This compound activation workflow.
Experimental Protocols
The successful application of this compound in a research or clinical setting requires adherence to specific experimental protocols. The following methodologies are based on protocols described in clinical trials for fluorescence-guided surgery.
In Vivo Tumor Imaging Protocol (Human Clinical Trials)
This protocol provides a general framework for the use of this compound in fluorescence-guided surgery.
-
Patient Selection: Patients with known or suspected cancer are eligible. Key exclusion criteria include significant kidney or liver dysfunction.
-
Dosage and Administration: this compound is administered via intravenous infusion. Dosing has been evaluated at 0.05, 0.16, and 0.32 mg/kg. The 0.32 mg/kg dose administered 12 to 36 hours before surgery has been shown to be effective. The infusion is typically given over 15-20 minutes.
-
Timing of Imaging: Imaging is performed during the surgical procedure, between 12 and 36 hours after this compound administration.
-
Imaging System: A commercially available near-infrared (NIR) imaging system is used to detect the fluorescence signal from the activated this compound. These systems typically use an excitation wavelength around 780 nm.
-
Surgical Procedure:
-
The surgeon first attempts to identify the tumor using standard surgical techniques (e.g., visual inspection and palpation).
-
The NIR imaging system is then used to visualize the surgical field. Areas of fluorescence indicate the presence of tumor tissue.
-
The surgeon can then use this real-time feedback to guide the resection, ensuring that all cancerous tissue is removed.
-
-
Data Analysis: The primary efficacy endpoint in clinical trials is the rate of clinically significant events, which includes the localization of tumors not found by standard methods, the identification of additional cancers, and the assessment of surgical margins.
Experimental workflow for fluorescence-guided surgery.
Conclusion
This compound represents a significant advancement in the field of fluorescence-guided surgery. Its targeted activation mechanism, coupled with the favorable photophysical properties of its ICG component, provides a powerful tool for the real-time visualization of tumors. This technical guide summarizes the core properties and protocols necessary for the effective utilization of this compound in both research and clinical applications, with the ultimate goal of improving outcomes for cancer patients.
References
The Pivotal Role of Cathepsins in the Tumor Microenvironment: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsins, a diverse family of proteases primarily known for their roles within the lysosome, have emerged as critical players in the complex milieu of the tumor microenvironment (TME).[1] Once confined to the realm of intracellular protein degradation, it is now evident that their aberrant expression and extracellular activity are deeply entwined with cancer progression, invasion, metastasis, and the modulation of anti-tumor immunity.[2][3] This technical guide provides a comprehensive overview of the multifaceted roles of cathepsins in the TME, with a focus on quantitative data, detailed experimental protocols, and the intricate signaling pathways they govern.
Cathepsins in the Tumor Microenvironment: A Functional Overview
Cathepsins are broadly classified into three main families based on their active site residue: cysteine (B, L, S, K, H, F, C, O, V, W, X/Z), aspartic (D and E), and serine (A and G) cathepsins. In the context of cancer, both tumor cells and various components of the TME, including tumor-associated macrophages (TAMs), fibroblasts, and endothelial cells, secrete these proteases.[4] The acidic nature of the TME further potentiates the activity of many cathepsins, creating a proteolytic landscape conducive to tumor progression.[2]
The key functions of cathepsins in the TME include:
-
Extracellular Matrix (ECM) Remodeling and Invasion: Cathepsins directly degrade ECM components such as collagen, laminin, and fibronectin. They also indirectly promote ECM degradation by activating other proteases, most notably matrix metalloproteinases (MMPs), thereby paving the way for tumor cell invasion and metastasis.
-
Angiogenesis: Several cathepsins, particularly cathepsin L and S, are potent pro-angiogenic factors. They contribute to the degradation of the vascular basement membrane and the processing of pro-angiogenic growth factors, facilitating the formation of new blood vessels that nourish the tumor.
-
Immune Evasion: Cathepsins play a dual role in the immune system. While they are essential for antigen presentation, in the TME they often contribute to an immunosuppressive environment. They can modulate the function of immune cells, such as promoting the M2-like polarization of TAMs, and can cleave chemokines, affecting immune cell trafficking. Recent studies have shown that cathepsin S can regulate PD-L1 expression through autophagy, impacting T-cell cytotoxicity in colorectal cancer.
-
Regulation of Cell Signaling: By cleaving cell surface receptors, adhesion molecules (like E-cadherin), and growth factors, cathepsins can profoundly alter intracellular signaling pathways, promoting proliferation, survival, and migration of cancer cells.
Quantitative Data on Cathepsin Expression and Activity in Cancer
The upregulation of cathepsin expression and activity is a common feature across a wide range of human cancers and often correlates with poor prognosis. The following tables summarize key quantitative findings from various studies.
| Cathepsin | Cancer Type | Tissue/Sample Type | Key Quantitative Finding | Clinical Correlation/Significance | Reference(s) |
| Cathepsin B | Breast Cancer | Tumor Tissue vs. Normal Tissue | >10-fold overexpression and >50-fold increase in enzymatic activity. | Associated with advancing tumor grade and poor disease-free survival. | |
| Lung Cancer | Tumor Tissue vs. Non-tumor Parenchyma | 4.9-fold increase in median activity. | Prognostic significance in non-small cell lung cancer. | ||
| Colon Cancer | Tumor Tissue | 82% of tumors were positive for cathepsin B expression. | Positive expression associated with a multivariate hazard ratio for colon cancer-specific mortality of 1.99 (95% CI, 1.19-3.34). | ||
| Cathepsin D | Prostate Cancer | Serum | Mean levels significantly higher in patients with metastasis. | Predictor of disease progression. | |
| Prostate Cancer | Tumor Tissue | Upregulated 7-fold in cancer-associated fibroblasts compared to normal prostate fibroblasts. | Increased stromal expression correlates with shorter survival. | ||
| Breast Cancer | Tumor Tissue | 58.71% of 155 breast cancer tissues were positive. | Associated with metastasis and poor disease-free survival. | ||
| Cathepsin L | Lung Cancer | Tumor Tissue vs. Non-tumor Parenchyma | 1.6-fold increase in median activity. | Higher activity in adenocarcinoma vs. squamous cell carcinoma. | |
| Lung Cancer | Malignant vs. Non-malignant Tissue | Significant increase in activity (p < 0.0003) and a 2.2-fold increase in protein levels. | Higher increase in poorly differentiated tumors and adenocarcinomas. | ||
| Gastric Cancer | Tumor Tissue | Upregulation promotes angiogenesis via the CDP/Cux/VEGF-D pathway. | Potential therapeutic target. | ||
| Cathepsin S | Colorectal Cancer | Serum | Mean level of 21.55 ± 6.3 µg/L in patients vs. 12.35 ± 1.87 µg/L in controls. | Significantly correlated with tumor stage. | |
| Colorectal Cancer | Tumor Tissue vs. Normal Tissue | 1.3-fold increase in expression. | High expression associated with poor 8-year recurrence-free survival (HR 1.72, 95% CI, 1.13-2.66). | ||
| Clear Cell Renal Cell Carcinoma | Tumor Tissue vs. Para-cancerous Tissue | Higher transcriptomic and proteomic levels in tumor tissue. | Low expression correlated with poor prognosis. | ||
| Cathepsin X | Colorectal Cancer | Serum | No significant difference in mean levels between patients and controls. | In patients with local resectable disease who did not receive chemotherapy, high levels were associated with shorter overall survival (HR = 3.13, 95% CI: 1.37-7.18). |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the role of cathepsins in the tumor microenvironment.
Cathepsin Zymography
This technique allows for the detection and semi-quantification of active cathepsins in biological samples based on their ability to degrade a substrate embedded in a polyacrylamide gel.
Materials:
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, with protease inhibitors like leupeptin)
-
Polyacrylamide gels (e.g., 12.5%) containing 0.1% gelatin
-
Non-reducing sample buffer (e.g., 62.5 mM Tris-HCl pH 6.8, 2% SDS, 10% glycerol, 0.01% bromophenol blue)
-
Renaturing Buffer (e.g., 2.5% Triton X-100 in water)
-
Assay Buffer (e.g., 0.1 M sodium acetate, pH 5.5, 1 mM EDTA, 2 mM DTT)
-
Coomassie Brilliant Blue Staining Solution (e.g., 0.5% Coomassie Blue R-250 in 40% methanol, 10% acetic acid)
-
Destaining Solution (e.g., 40% methanol, 10% acetic acid)
Protocol:
-
Sample Preparation: Lyse tissue or cell samples in ice-cold lysis buffer. Centrifuge to pellet debris and collect the supernatant. Determine protein concentration using a standard assay (e.g., BCA).
-
Electrophoresis: Mix equal amounts of protein with non-reducing sample buffer and load onto the gelatin-containing polyacrylamide gel. Run the gel at a constant voltage (e.g., 120V) until the dye front reaches the bottom.
-
Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in renaturing buffer with gentle agitation at room temperature to remove SDS and allow the proteases to renature.
-
Enzyme Activation and Substrate Digestion: Incubate the gel in the assay buffer overnight at 37°C with gentle shaking.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue Staining Solution for 1 hour at room temperature. Destain the gel with destaining solution until clear bands appear against a blue background. The clear bands represent areas of gelatin degradation by active cathepsins.
-
Analysis: Image the gel and perform densitometric analysis of the cleared bands to quantify relative cathepsin activity. The molecular weight of the bands can help identify specific cathepsins.
Fluorometric Cathepsin Activity Assay
This method provides a quantitative measure of specific cathepsin activity in a sample using a fluorogenic substrate.
Materials:
-
Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 0.1% CHAPS, 1 mM DTT, 1 mM EDTA)
-
Assay Buffer (e.g., 100 mM sodium acetate, pH 5.5, 1 mM EDTA, 2 mM DTT)
-
Fluorogenic Substrate (e.g., Z-FR-AMC for Cathepsin L/B, Z-RR-AMC for Cathepsin B)
-
Specific Cathepsin Inhibitor (optional, for determining the activity of a specific cathepsin in a mixed sample)
-
96-well black microplate
-
Fluorometer
Protocol:
-
Sample Preparation: Prepare cell or tissue lysates as described for zymography.
-
Assay Setup: In a 96-well black microplate, add a defined amount of protein lysate to each well. Include a blank control (lysis buffer only) and a negative control (lysate with a specific inhibitor).
-
Reaction Initiation: Add the assay buffer to each well, followed by the fluorogenic substrate to a final concentration of, for example, 50 µM.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) using a fluorometer.
-
Data Analysis: Subtract the blank reading from all samples. The activity can be expressed as relative fluorescence units (RFU) per microgram of protein or can be quantified using a standard curve of the free fluorophore (e.g., AMC).
Immunohistochemistry (IHC) for Cathepsin Expression
IHC allows for the visualization of cathepsin protein expression and localization within the tissue architecture of the tumor microenvironment.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections on slides
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0)
-
Hydrogen peroxide (3%) for quenching endogenous peroxidase activity
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against the specific cathepsin
-
Biotinylated secondary antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
DAB (3,3'-diaminobenzidine) substrate kit
-
Hematoxylin (B73222) for counterstaining
-
Mounting medium
Protocol:
-
Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.
-
Antigen Retrieval: Heat the slides in antigen retrieval buffer (e.g., in a microwave or pressure cooker) to unmask the antigenic epitopes. Allow to cool.
-
Peroxidase Block: Incubate the slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity. Wash with PBS.
-
Blocking: Incubate the slides with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the slides with the primary antibody at the optimal dilution overnight at 4°C or for 1-2 hours at room temperature. Wash with PBS.
-
Secondary Antibody Incubation: Incubate the slides with the biotinylated secondary antibody for 30-60 minutes at room temperature. Wash with PBS.
-
Signal Amplification: Incubate the slides with streptavidin-HRP conjugate for 30 minutes at room temperature. Wash with PBS.
-
Chromogenic Detection: Apply the DAB substrate solution and incubate until a brown color develops. Stop the reaction by rinsing with water.
-
Counterstaining: Counterstain the slides with hematoxylin to visualize the cell nuclei.
-
Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene. Mount a coverslip using mounting medium.
-
Analysis: Examine the slides under a microscope to assess the intensity and localization of cathepsin staining within the tumor and stromal compartments.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows involving cathepsins in the tumor microenvironment.
Caption: Cathepsin B-mediated proteolytic cascade leading to MMP-9 activation and ECM degradation.
Caption: Cathepsin L promotes angiogenesis through the CDP/Cux/VEGF-D signaling pathway.
References
- 1. The role of Cathepsin S as a marker of prognosis and predictor of chemotherapy benefit in adjuvant CRC: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathepsin B as a Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cathepsin L promotes angiogenesis by regulating the CDP/Cux/VEGF-D pathway in human gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tumor cell- and microenvironment-specific roles of cysteine cathepsins in mouse models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Abenacianine VGT-309: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abenacianine VGT-309 is a quenched activity-based probe (qABP) designed for the intraoperative fluorescence imaging of solid tumors.[1][2] This technical guide provides an in-depth overview of the preclinical studies that have elucidated the mechanism of action, efficacy, and safety profile of VGT-309, laying the groundwork for its clinical translation. VGT-309 is engineered to target cathepsins, a family of cysteine proteases that are overexpressed in a wide range of solid tumors and are implicated in tumor progression, invasion, and angiogenesis.[3][4] The agent consists of a phenoxymethyl (B101242) ketone electrophile that irreversibly binds to active cysteine cathepsins, an indocyanine green (ICG) fluorophore, and an IRDye QC-1 quencher.[1] This design ensures that fluorescence is only emitted upon specific binding to active cathepsins within the tumor microenvironment, thereby maximizing the tumor-to-background ratio.
Mechanism of Action
VGT-309 operates on a specific activation mechanism within the tumor microenvironment. In its native state, the ICG fluorophore's emission is suppressed by the QC-1 quencher. Cysteine cathepsins, which are highly active in the tumor milieu, recognize and covalently bind to the phenoxymethyl ketone electrophile of VGT-309. This binding event leads to the cleavage and release of the QC-1 quencher, resulting in the activation of the ICG fluorophore and the emission of a near-infrared (NIR) signal. This targeted activation allows for the precise visualization of tumor tissues during surgical procedures. The irreversible nature of the covalent bond ensures prolonged signal retention within the tumor.
In Vitro Studies
Cell Line Specificity and Cathepsin Expression
Preclinical evaluation of VGT-309 involved a panel of human cancer cell lines to assess its specificity and dependence on cathepsin activity. Western blot analysis confirmed the expression of various cathepsins (B, L, S, and X) in non-small cell lung cancer (NSCLC) cell lines, including A549 (adenocarcinoma) and H1264 (squamous cell carcinoma), as well as esophageal cancer cell lines (OE19). The human cervical carcinoma cell line KB was utilized as a positive control due to its known high cathepsin expression.
Fluorescence microscopy of these cell lines after treatment with VGT-309 demonstrated significant labeling. Co-staining with Lyso-Tracker confirmed that the VGT-309 signal predominantly localized within the lysosomes, the primary site of active cathepsins. To further validate the cathepsin-dependent activation of VGT-309, cells were pre-treated with JPM-OEt, a broad-spectrum, irreversible cysteine cathepsin inhibitor. This pre-treatment resulted in a significant reduction in VGT-309 fluorescence, confirming that the probe's activation is directly mediated by cathepsin activity.
Quantitative In Vitro Data
| Cell Line | Cancer Type | VGT-309 Labeling | Effect of JPM-OEt Pre-treatment | Reference |
| A549 | Human Pulmonary Adenocarcinoma | Positive | Signal Blocked | |
| H1264 | Human Pulmonary Squamous Cell Carcinoma | Positive | Signal Blocked | |
| OE19 | Human Esophageal Adenocarcinoma | Positive | Signal Blocked | |
| AKR | Murine Esophageal Cancer | Positive | Signal Blocked | |
| HNM007 | Murine Esophageal Cancer | Positive | Signal Blocked |
In Vivo Studies
Murine Tumor Models
In vivo efficacy of VGT-309 was evaluated in mouse models bearing flank xenografts of human cancer cell lines (KB, A549) and allografts of murine cancer cell lines. Following intravenous administration, NIR fluorescence imaging demonstrated selective accumulation and activation of VGT-309 within the tumors. The tumor-to-background ratio (TBR) was observed to increase over time, with optimal imaging achieved 24 hours post-injection.
Biodistribution studies in tumor-bearing mice at 24 hours post-injection of 2 mg/kg VGT-309 revealed the highest fluorescence intensity in the tumor, followed by organs of clearance such as the liver and kidneys.
Quantitative In Vivo Data (Murine Models)
| Animal Model | Tumor Type | VGT-309 Dose | Mean Signal-to-Background Ratio (SBR/TBR) | Timepoint | Reference |
| BALB/c Mice | Murine Breast Cancer | Not Specified | 15.1 | 24 hours | |
| BALB/c Mice | Esophageal Cancer (Allograft) | 2 mg/kg | 5.21 (IQR: 4.18-6.73) | 24 hours | |
| Athymic Nude Mice | Esophageal Cancer (Xenograft) | 2 mg/kg | 4.34 (IQR: 3.75-5.02) | 24 hours |
Canine Spontaneous Tumor Models
To evaluate VGT-309 in a more clinically relevant large animal model, studies were conducted in canines with spontaneously occurring pulmonary tumors. VGT-309 was administered intravenously prior to surgical resection. Intraoperative NIR imaging successfully identified the tumors, demonstrating high TBRs ranging from 2.15 to 3.71. These studies were crucial in establishing the feasibility of VGT-309 for fluorescence-guided surgery in a setting that more closely mimics human clinical scenarios.
Experimental Protocols
In Vitro Cell Labeling and Fluorescence Microscopy
-
Cell Culture: Human and murine cancer cell lines were cultured in appropriate media until reaching 70-80% confluency.
-
Inhibitor Pre-treatment (Control): For control groups, cells were pre-treated with 100 µM JPM-OEt for 30 minutes to block cathepsin activity.
-
VGT-309 Incubation: Cells were incubated with 1 µM VGT-309 for 1 hour.
-
Co-staining: Cells were co-stained with DAPI for nuclear visualization and Lyso-Tracker for lysosomal localization.
-
Imaging: Cells were washed and imaged using a fluorescence microscope with appropriate filter sets for DAPI, Lyso-Tracker, and ICG.
In Vivo Murine Imaging and Biodistribution
-
Tumor Implantation: Flank tumors were established by subcutaneous injection of cancer cells into mice.
-
VGT-309 Administration: VGT-309 (e.g., 2 mg/kg) was administered via intravenous injection.
-
NIR Imaging: At various time points post-injection, mice were anesthetized and imaged using a NIR imaging system.
-
Biodistribution Analysis: At 24 hours post-injection, mice were euthanized, and major organs and tumors were excised.
-
Ex Vivo Imaging: The fluorescence intensity of each organ and the tumor was measured using the NIR imaging system to determine the biodistribution of VGT-309.
Conclusion
The preclinical studies of this compound VGT-309 have robustly demonstrated its potential as a highly specific, cathepsin-targeted imaging agent for the real-time intraoperative visualization of solid tumors. The in vitro and in vivo data consistently show that VGT-309 is activated by cathepsin activity within the tumor microenvironment, leading to high tumor-to-background contrast. These foundational studies have provided the scientific rationale for the successful clinical translation of VGT-309, with ongoing clinical trials continuing to evaluate its safety and efficacy in improving surgical outcomes for cancer patients.
References
- 1. A cathepsin targeted quenched activity-based probe facilitates enhanced detection of human tumors during resection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.stanford.edu [med.stanford.edu]
- 3. Cysteine cathepsins: From structure, function and regulation to new frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vergentbio.com [vergentbio.com]
Methodological & Application
Abenacianine Protocol for In Vivo Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abenacianine, also known as VGT-309, is an investigational, tumor-targeted fluorescent imaging agent designed to enhance the visualization of cancerous tissue in real-time during surgery.[1][2][3] This technology aims to address the limitations of current surgical imaging techniques, potentially improving the accuracy of tumor removal and minimizing the resection of healthy tissue.[2][4] this compound has received Fast Track designation from the U.S. Food and Drug Administration (FDA) for intraoperative visualization of various cancers, including primary lung cancer and metastatic lesions.
Mechanism of Action: this compound's targeted approach relies on its ability to bind to cathepsins, a family of proteases that are highly overexpressed in a wide range of solid tumors compared to normal cells. The agent consists of a targeting molecule that covalently binds to active cathepsins and is linked to the near-infrared (NIR) dye, indocyanine green (ICG). A key feature of this compound is that its fluorescence is "activated" upon binding to cathepsins in the tumor tissue. This binding-dependent mechanism increases the tumor-specific signal while minimizing background fluorescence from healthy tissue.
Applications
The primary application of the this compound protocol is for the intraoperative visualization of malignant tissue. Clinical studies have demonstrated its potential in:
-
Localizing tumors: Identifying primary and metastatic tumor tissue in the lung that may not be easily visible or palpable to the surgeon.
-
Identifying additional lesions: Detecting synchronous and occult cancers not identified by preoperative imaging.
-
Assessing surgical margins: Helping to ensure that no cancerous tissue is left behind at the edges of the resection.
-
Detecting cancerous lymph nodes: Identifying lymph nodes containing cancer cells, which is crucial for accurate staging and treatment planning.
This compound has been evaluated in clinical trials for lung cancer and has shown potential for application in a broad range of solid tumors.
Quantitative Data Summary
The following table summarizes key quantitative data from the Phase 2B VISUALIZE clinical trial (NCT06145048) of this compound in patients undergoing surgery for suspected or known lung cancer.
| Parameter | Value | Reference |
| Number of Participants | 89 | |
| This compound Dosage | 0.32 mg/kg | |
| Administration Route | Intravenous (IV) Infusion | |
| Administration Timing | 12 to 36 hours before surgery | |
| Patients with at least one Clinically Significant Event (CSE) | 45% (40 out of 89) | |
| Localization of lesions not found by standard techniques | 38% (34 out of 89) | |
| Identification of synchronous and occult cancers | 2% (2 out of 89) | |
| Identification of margins within 10 mm of the staple line | 9% (8 out of 89) | |
| Detection of cancerous lymph nodes | 1% (1 out of 89) |
Experimental Protocols
In Vivo Imaging Protocol for Preclinical Animal Models
This protocol is a general guideline based on preclinical studies and should be adapted for specific animal models and imaging systems.
Materials:
-
This compound (VGT-309)
-
Tumor-bearing animal model (e.g., syngeneic mouse model)
-
Sterile saline or other appropriate vehicle for injection
-
Near-infrared (NIR) fluorescence imaging system compatible with ICG (excitation ~785 nm, emission ~820 nm)
-
Anesthesia equipment
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing animal according to approved institutional protocols.
-
This compound Administration: Administer this compound via intravenous (e.g., tail vein) injection. The optimal dose and timing post-injection should be determined empirically for the specific tumor model, with studies showing increased tumor-to-background contrast over time, up to 24 hours post-injection.
-
In Vivo Imaging: At the desired time point(s) post-injection, place the anesthetized animal in the NIR imaging system.
-
Image Acquisition: Acquire fluorescence images of the tumor and surrounding tissues. Use appropriate filters and exposure times to optimize signal-to-noise.
-
Image-Guided Surgery (Optional): If performing image-guided surgery, use the real-time fluorescence signal to guide the resection of the tumor.
-
Ex Vivo Imaging: After resection, excised tissues can be imaged ex vivo to confirm fluorescence in the tumor and its absence in healthy margins.
-
Histopathological Correlation: Correlate the fluorescence signal with histopathological analysis to confirm the presence of tumor cells.
Clinical Protocol Outline (Based on Phase 2 Trials)
This is a generalized outline based on published clinical trial protocols for lung cancer surgery. All clinical research must be conducted under approved protocols with institutional review board (IRB) oversight.
Patient Population: Patients with known or suspected cancer scheduled for surgical resection.
Procedure:
-
Patient Consent and Screening: Obtain informed consent and confirm patient eligibility based on inclusion/exclusion criteria.
-
This compound Administration: Administer a single intravenous infusion of this compound (0.32 mg/kg) over 15 to 20 minutes. This is typically done 12 to 36 hours prior to the scheduled surgery.
-
Patient Monitoring: Observe the patient for any potential adverse events for at least one hour post-infusion.
-
Surgical Procedure: Perform the standard-of-care surgical resection.
-
Intraoperative Molecular Imaging (IMI): During the surgery, use a commercially available NIR imaging system to visualize the surgical field. The NIR system will detect the fluorescence signal from this compound that has accumulated in cancerous tissue.
-
Data Collection and Analysis:
-
Record instances where IMI with this compound identifies lesions not found by standard surgical techniques (visual inspection and palpation).
-
Assess surgical margins for fluorescence.
-
Investigate any unexpected fluorescent signals in lymph nodes or other tissues.
-
Correlate all fluorescent findings with histopathology to determine sensitivity, specificity, positive predictive value, and negative predictive value.
-
-
Post-Operative Follow-up: Monitor the patient for safety and any post-operative complications according to the study protocol.
Visualizations
Caption: Mechanism of this compound activation and tumor visualization.
Caption: Clinical workflow for this compound-guided surgery.
References
Application Notes and Protocols for Abenacianine (VGT-309) in Animal Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abenacianine, also known as VGT-309, is a near-infrared (NIR) fluorescent imaging agent designed for the intraoperative visualization of solid tumors. It is a quenched activity-based probe that targets cathepsins, a family of proteases that are significantly overexpressed in a wide variety of solid tumors.[1][2][3] this compound consists of a cathepsin-targeted component covalently linked to the NIR dye indocyanine green (ICG).[1] In its native state, the fluorescence of ICG is quenched. Upon binding to active cathepsins within the tumor microenvironment, the quenching moiety is cleaved, leading to a highly specific fluorescent signal that allows for real-time tumor delineation during surgical procedures.[1][4] These application notes provide an overview of the use of this compound in preclinical animal tumor models, including its mechanism of action, experimental protocols, and key quantitative data.
Mechanism of Action: Cathepsin-Activated Fluorescence
This compound's mechanism relies on the enzymatic activity of cathepsins, which are cysteine proteases often upregulated in cancer and involved in tumor progression and metastasis.[1] The agent is administered intravenously in a non-fluorescent state. It circulates throughout the body and, upon reaching the tumor tissue, it is taken up by cancer cells. The high concentration and activity of cathepsins in the tumor microenvironment lead to the cleavage of this compound, releasing the quencher and activating the fluorescent properties of ICG.[1] This "on-target" activation provides a high signal-to-background ratio, enabling clear visualization of malignant tissue while minimizing signal in healthy tissues.[1]
Quantitative Data from Preclinical Animal Models
The following tables summarize key quantitative data from preclinical studies of this compound in various animal tumor models.
Table 1: Signal-to-Background Ratios (SBR/TBR) in Murine and Canine Tumor Models
| Animal Model | Tumor Type | SBR/TBR (Mean ± SD or Range) | Time Point | Reference |
| BALB/c Mice | Syngeneic Breast Cancer | 15.1 (peak) | 24 hours post-injection | [2] |
| BALB/c Mice | Esophageal Cancer (Allograft) | 5.21 (IQR: 4.18-6.73) | 24 hours post-injection | [2] |
| Athymic Nude Mice | Esophageal Cancer (Xenograft) | 4.34 (IQR: 3.75-5.02) | 24 hours post-injection | [2] |
| Canine Patients | Spontaneous Pulmonary Tumors | 2.15 - 3.71 | Intraoperative | [2] |
Table 2: Biodistribution of this compound (VGT-309) in Mice with KB Flank Xenografts (24 hours post-injection)
| Organ/Tissue | Mean Fluorescence Intensity (Arbitrary Units) ± SD |
| Tumor | 1.2e7 ± 2.0e6 |
| Liver | 8.0e6 ± 1.5e6 |
| Kidney | 4.0e6 ± 1.0e6 |
| Spleen | 2.5e6 ± 0.5e6 |
| Lung | 1.5e6 ± 0.3e6 |
| Muscle | 1.0e6 ± 0.2e6 |
| Heart | 1.0e6 ± 0.2e6 |
| Data is estimated from graphical representation in the cited source.[1] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound in animal tumor models are provided below.
In Vivo Imaging of Subcutaneous Tumors in Mice
This protocol describes the use of this compound for imaging flank xenografts or allografts in mice.
Materials:
-
This compound (VGT-309)
-
Tumor-bearing mice (e.g., BALB/c or athymic nude)
-
Sterile PBS
-
Insulin syringes
-
Near-infrared (NIR) imaging system
-
Anesthesia (e.g., isoflurane)
-
Cathepsin inhibitor (e.g., JPM-OEt) for control experiments
Procedure:
-
This compound Preparation: Reconstitute lyophilized this compound in sterile water and dilute to the desired concentration with sterile PBS.
-
Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane.
-
This compound Administration: Administer this compound via intravenous (tail vein) injection. A typical dose for mice is 2 mg/kg.[2]
-
Control Group (Optional): To confirm on-target binding, a control group of mice can be pretreated with a cathepsin inhibitor (e.g., JPM-OEt) prior to this compound administration.[2]
-
Imaging: At various time points post-injection (e.g., 4, 8, 24, 48 hours), anesthetize the mouse and place it in the NIR imaging system. Acquire fluorescence images according to the manufacturer's instructions.
-
Data Analysis: Quantify the mean fluorescence intensity of the tumor and adjacent normal tissue to calculate the signal-to-background ratio (SBR).
Biodistribution Study in Mice
This protocol outlines the procedure for determining the organ distribution of this compound.
Materials:
-
This compound (VGT-309)
-
Tumor-bearing mice
-
Sterile PBS
-
Surgical instruments for dissection
-
NIR imaging system capable of ex vivo organ imaging
-
Anesthesia and euthanasia supplies
Procedure:
-
This compound Administration: Inject tumor-bearing mice intravenously with this compound (e.g., 2 mg/kg).[2]
-
Euthanasia and Dissection: At a predetermined time point (e.g., 24 hours post-injection), euthanize the mice.[2] Carefully dissect and collect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart, muscle).
-
Ex Vivo Imaging: Place the collected organs and tumor in the NIR imaging system and acquire fluorescence images.
-
Data Analysis: Quantify the mean fluorescence intensity for each organ and the tumor. Normalize the data as needed (e.g., by organ weight) for comparison.
Conclusion
This compound (VGT-309) is a promising tumor-targeted fluorescent imaging agent with a clear mechanism of action based on cathepsin activity. Preclinical studies in various animal models have demonstrated its ability to selectively accumulate in tumors and provide a high signal-to-background ratio, facilitating real-time intraoperative tumor visualization. The protocols outlined in these application notes provide a framework for researchers to utilize this compound in their own animal tumor models to explore its potential in a variety of cancer types. Further research and clinical trials are ongoing to fully establish the clinical utility of this innovative imaging agent.[4][5][6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. vergentbio.com [vergentbio.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Phase 2 Dose-Ranging Trial of VGT-309 for Molecular Imaging of Cancer during Pulmonary Resection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vergentbio.com [vergentbio.com]
- 6. Vergent Bioscience Presents Phase 2B VISUALIZE Results Demonstrating this compound for Injection (VGT-309) with Intraoperative Molecular Imaging Improved Tumor Visualization During Lung Surgery - BioSpace [biospace.com]
- 7. onclive.com [onclive.com]
Application Notes and Protocols for Abenacianine (VGT-309) in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of Abenacianine (VGT-309), a quenched activity-based probe for the intraoperative imaging of tumors. The information detailed below, including dosage, experimental protocols, and key findings, is intended to guide researchers in designing and executing their own preclinical studies.
Mechanism of Action
This compound is a fluorescent imaging agent that targets cathepsins, a family of proteases that are overexpressed in a wide range of solid tumors. The agent consists of a cathepsin-targeted electrophile linked to an indocyanine green (ICG) fluorophore, which is initially quenched. Upon covalent binding to active cysteine cathepsins within the tumor microenvironment, the quencher is cleaved, leading to a fluorescent signal that can be detected using near-infrared (NIR) imaging systems. This activation mechanism provides high tumor-to-background contrast.[1][2]
digraph "this compound Mechanism of Action" {
graph [fontname="Arial", fontsize=10, splines=ortho];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
This compound [label="this compound (VGT-309)\n(Quenched Probe)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Cathepsins [label="Overexpressed Cathepsins\nin Tumor Microenvironment", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Binding [label="Covalent Binding\nand Cleavage", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Activated_this compound [label="Activated this compound\n(Fluorescent)", fillcolor="#34A853", fontcolor="#FFFFFF"];
NIR_Imaging [label="NIR Imaging System", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"];
Tumor_Visualization [label="Tumor Visualization", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];
This compound -> Binding [label="Targets"];
Cathepsins -> Binding [label="Enzymatic Activity"];
Binding -> Activated_this compound [label="Results in"];
Activated_this compound -> NIR_Imaging [label="Detected by"];
NIR_Imaging -> Tumor_Visualization [label="Enables"];
}
Figure 2: Workflow for in vivo imaging with this compound.
Protocol 2: In Vitro Cell Labeling and Fluorescence Microscopy
Objective: To assess the binding and activation of this compound in cancer cells.
Materials:
-
Cancer cell lines (e.g., A549)
-
Cell culture medium and supplements
-
This compound (VGT-309)
-
DMSO (vehicle control)
-
Cathepsin inhibitor (optional, for control, e.g., JPM-OEt)
-
Fluorescence microscope with appropriate filter sets for ICG
Procedure:
-
Cell Culture: Plate cancer cells on glass-bottom dishes or chamber slides and culture until they reach the desired confluency.
-
Control Group (Optional): For cathepsin activity-dependent validation, pre-treat a set of cells with a cathepsin inhibitor (e.g., 100 µM JPM-OEt) for 30 minutes. Treat another set with DMSO as a vehicle control.
-
This compound Incubation: Add this compound to the cell culture medium at the desired concentration (e.g., 1 µM).
-
Incubation: Incubate the cells for a specified period (e.g., 1-2 hours) at 37°C.
-
Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove unbound probe.
-
Imaging: Immediately image the cells using a fluorescence microscope.
-
Data Analysis: Capture and analyze the fluorescence images to assess the intensity and localization of the this compound signal.
Protocol 3: SDS-PAGE Analysis of Probe-Labeled Species
Objective: To evaluate the binding specificity of this compound to individual cysteine cathepsins.
Materials:
-
Cancer cell lysate (e.g., from A549 cells)
-
This compound (VGT-309)
-
Cathepsin inhibitor (e.g., JPM-OEt)
-
Lysis buffer
-
SDS-PAGE gel and running buffer
-
Fluorescent gel scanner
Procedure:
-
Cell Treatment: Incubate cultured cancer cells (e.g., A549) with this compound (e.g., 1 µM) for 2 hours. For a control, pretreat a separate batch of cells with a pan-cathepsin inhibitor (e.g., 100 µM JPM-OEt) for 30 minutes before adding this compound.
-
Cell Lysis: Lyse the cells and collect the lysates.
-
Electrophoresis: Load the cell lysates onto an SDS-PAGE gel.
-
Gel Electrophoresis: Run the gel until the dye front has run off.
-
Fluorescence Scanning: Scan the gel using a fluorescence scanner to visualize the probe-labeled cathepsins.
Preclinical Safety and Toxicology
In the reviewed preclinical studies, this compound (VGT-309) was reported to be safe and well-tolerated. [3]Biodistribution studies in mice indicated accumulation in the liver, kidneys, and spleen, which are expected organs of clearance for ICG-based agents. [1]No significant off-target accumulation or adverse effects were noted in these preclinical models.
Disclaimer: This document is intended for research purposes only and does not constitute a recommendation for clinical use. Researchers should conduct their own risk assessments and adhere to all applicable laboratory safety guidelines and animal welfare regulations.
References
Application Notes and Protocols for NIR Imaging Systems Compatible with Abenacianine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Abenacianine (VGT-309), a cathepsin-targeted near-infrared (NIR) fluorescent imaging agent, with compatible preclinical and clinical imaging systems. Detailed protocols for in vivo imaging and biodistribution studies in murine models are also provided.
Introduction to this compound
This compound is an investigational, tumor-targeted fluorescent imaging agent designed to enhance the visualization of cancerous tissues during surgical procedures.[1][2] Its mechanism of action relies on the over-expression of cathepsin proteases in a wide range of solid tumors.[3][4][5] this compound is a quenched activity-based probe, meaning it remains non-fluorescent until it interacts with its target. Upon binding to active cathepsins, a quencher molecule is cleaved, leading to the emission of a strong NIR fluorescent signal. The fluorescent component of this compound is Indocyanine Green (ICG), a well-established NIR dye. This makes this compound compatible with any NIR imaging system capable of detecting ICG's fluorescence spectrum.
Principle of Action: Cathepsin-Activated Fluorescence
The targeted activation of this compound in the tumor microenvironment provides a high signal-to-background ratio, enabling clear delineation of malignant tissue.
Compatible NIR Imaging Systems
This compound's use of ICG as its fluorophore ensures its compatibility with a wide array of commercially available NIR imaging systems. The choice of system will depend on the specific application, such as preclinical research or clinical intraoperative imaging.
Preclinical Small Animal Imaging Systems
For research and drug development, several preclinical imaging systems are suitable for detecting the fluorescence signal from activated this compound in small animal models.
| Imaging System | Manufacturer | Key Features Relevant to this compound Imaging |
| IVIS Spectrum | PerkinElmer | Offers high-throughput imaging of up to five mice simultaneously. Features excitation and emission filters covering the NIR range, suitable for ICG. |
| Pearl Trilogy | LI-COR Biosciences | A small animal imaging system with dual-channel NIR fluorescence detection (700 nm and 800 nm channels). Known for high signal-to-noise ratios in NIR imaging. |
| DeepVision™ | Nirmidas Biotech | Detects in both NIR-I (800-900 nm) and NIR-II/SWIR (1000-1700 nm) ranges. Offers high-resolution imaging, beneficial for detailed tumor visualization. |
| IR VIVO | Photon etc. | Optimized for NIR-II imaging (900-1600 nm), which can provide high contrast and deep tissue penetration. |
Clinical Intraoperative Imaging Systems
This compound is designed for use with all commercially available NIR intraoperative imaging systems that support minimally invasive and robotic-assisted surgery. These systems are typically equipped with the necessary lasers and filters to excite ICG and detect its fluorescence.
Quantitative Performance Data
Preclinical studies using this compound (VGT-309) in murine cancer models have demonstrated high tumor-to-background signal ratios (SBRs), indicating excellent tumor delineation.
| Parameter | Value | Animal Model | Imaging System | Reference |
| Tumor-to-Background Ratio (SBR) | Up to 15.1 | Syngeneic murine breast cancer model (BALB/c mice) | Various clinical fluorescent camera systems (models not specified) | |
| Mean SBR (Allograft) | 5.21 | Esophageal cancer allograft (AKR, HNM007 cells in BALB/c mice) | Not specified | |
| Mean SBR (Xenograft) | 4.34 | Esophageal cancer xenograft (OE19 cells in athymic nude mice) | Not specified |
Experimental Protocols
The following are generalized protocols for the use of this compound in preclinical research, based on published studies. Researchers should adapt these protocols to their specific experimental needs and animal models.
In Vivo Imaging of Tumor-Bearing Mice
This protocol outlines the steps for imaging tumor progression and the localization of this compound in a murine flank tumor model.
Materials:
-
This compound (VGT-309)
-
Tumor-bearing mice (e.g., BALB/c or athymic nude mice with flank xenografts)
-
Sterile saline or other appropriate vehicle for injection
-
Anesthesia (e.g., isoflurane)
-
Preclinical NIR imaging system
Procedure:
-
Animal Preparation: Allow tumors to reach the desired size before imaging.
-
This compound Administration: Reconstitute this compound according to the manufacturer's instructions. Administer a dose of 2 mg/kg via intravenous (tail vein) injection.
-
Imaging Time Points: Perform imaging at multiple time points post-injection to determine the optimal window for tumor visualization (e.g., 1, 4, 8, and 24 hours). A study has shown that the tumor-to-background contrast increases over time, with a peak at 24 hours.
-
Imaging Procedure:
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane.
-
Place the anesthetized mouse in the imaging chamber of the NIR system.
-
Acquire both a white-light (anatomical reference) and a NIR fluorescence image.
-
Use appropriate excitation and emission filters for ICG (typically excitation around 745-785 nm and emission around 820-840 nm).
-
Adjust exposure time and other camera settings to obtain optimal signal without saturation.
-
-
Data Analysis:
-
Use the imaging system's software to draw regions of interest (ROIs) around the tumor and an adjacent, non-tumor-bearing area (background).
-
Calculate the mean fluorescence intensity for both ROIs.
-
Determine the Signal-to-Background Ratio (SBR) by dividing the mean fluorescence intensity of the tumor ROI by that of the background ROI.
-
Ex Vivo Biodistribution Study
This protocol describes how to assess the distribution of this compound in various organs following systemic administration.
Materials:
-
Mice previously administered with this compound
-
Surgical tools for dissection
-
Phosphate-buffered saline (PBS)
-
NIR imaging system
-
Scales for weighing organs
Procedure:
-
Euthanasia: At a predetermined time point after this compound injection (e.g., 24 hours), humanely euthanize the mice.
-
Organ Harvesting: Immediately following euthanasia, perform a necropsy and carefully excise the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart). It is also recommended to collect a blood sample via cardiac puncture.
-
Ex Vivo Imaging:
-
Arrange the harvested organs and the tumor on a non-fluorescent surface within the NIR imaging system's field of view.
-
Acquire a fluorescence image using the same settings as for the in vivo imaging.
-
-
Data Analysis:
-
Draw ROIs around each organ and the tumor in the fluorescence image.
-
Quantify the mean fluorescence intensity for each ROI.
-
To normalize the data, you can calculate the fluorescence intensity per gram of tissue by weighing each organ.
-
Present the data as a bar graph showing the relative fluorescence intensity in each organ. Preclinical studies have shown that VGT-309 accumulates in the liver, kidneys, and spleen, in addition to the tumor.
-
Conclusion
This compound is a promising tumor-targeted fluorescent imaging agent with broad applicability due to its ICG-based fluorescence and compatibility with a wide range of NIR imaging systems. The provided protocols offer a foundation for researchers to integrate this compound into their preclinical and translational research workflows to enhance the detection and visualization of solid tumors.
References
Application Notes and Protocols for Abenacianine in the Identification of Positive Surgical Margins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abenacianine (also known as VGT-309) is an investigational, near-infrared (NIR) fluorescent imaging agent designed to aid surgeons in the real-time identification of cancerous tissue during surgery.[1][2][3] One of the critical applications of this technology is the intraoperative assessment of surgical margins, with the goal of reducing rates of positive surgical margins and potentially decreasing the need for repeat surgeries.[1][4] this compound is currently undergoing clinical evaluation and has received Fast Track designation from the U.S. Food and Drug Administration (FDA) for visualizing tumors in the lung during surgery.
These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data from clinical studies, and detailed protocols for its use in a research setting for the identification of positive surgical margins.
Mechanism of Action
This compound is a quenched activity-based probe (qABP) that targets cathepsins, a family of proteases that are highly overexpressed in a wide range of solid tumors. The probe consists of a targeting component that covalently binds to active cathepsins, a near-infrared fluorophore (indocyanine green, ICG), and a quencher molecule.
In its native state, the quencher suppresses the fluorescence of the ICG. Upon entering the tumor microenvironment, the high concentration of active cathepsins cleaves the quencher from the probe. This activation event leads to a significant increase in fluorescence, allowing for the visualization of cancerous tissue, including positive surgical margins, using a standard NIR imaging system.
Caption: Mechanism of this compound activation.
Quantitative Data from Clinical Trials
This compound has been evaluated in Phase 2 clinical trials (NCT05400226 and the VISUALIZE study, NCT06145048) to assess its safety and efficacy in identifying cancerous tissue in patients undergoing lung surgery. The primary endpoint in these studies was the rate of "clinically significant events" (CSEs), which included the identification of positive surgical margins.
Table 1: Summary of Clinically Significant Events in Phase 2 Trials
| Clinical Trial | Number of Patients | Patients with at least one CSE | Identification of Margins |
| NCT05400226 | 40 | 17 (42.5%) | 2 patients with margins <5mm from staple line |
| VISUALIZE (NCT06145048) | 89 | 40 (45%) | 8 patients with margins <10mm from staple line (9%) |
Table 2: Secondary Endpoints for Tumor Detection (General)
| Parameter | Definition |
| Sensitivity | Probability that tissue fluoresces intraoperatively when it is histologically confirmed as cancer. |
| Specificity | Probability that tissue does not fluoresce intraoperatively when there is no cancer present, as determined by histology. |
| Positive Predictive Value (PPV) | Probability that a tissue sample contains cancer on histologic exam if it fluoresces intraoperatively. |
| Negative Predictive Value (NPV) | Probability that tissue samples do not contain cancer on the histologic exam if they do not fluoresce intraoperatively. |
Note: Specific quantitative data for sensitivity, specificity, PPV, and NPV for the sole identification of positive surgical margins are not yet publicly available and were secondary endpoints in the clinical trials.
Experimental Protocols
The following protocols are based on the methodologies reported in the Phase 2 clinical trials of this compound.
Protocol 1: Preparation and Administration of this compound
1. Patient Selection and Preparation:
- Confirm patient eligibility based on the specific study criteria (e.g., scheduled for surgical resection of known or suspected solid tumors).
- Obtain informed consent.
- Ensure the patient has not had a prior infusion of Indocyanine Green (ICG) within the last 7 days.
2. Dosage and Reconstitution:
- The recommended dose of this compound is 0.32 mg/kg .
- Reconstitute the lyophilized this compound powder with sterile Water for Injection, USP.
- Gently swirl the vial to dissolve the powder. Do not shake.
- Visually inspect the solution for particulate matter and discoloration prior to administration. The solution should be clear and blue in color.
3. Administration:
- Administer the reconstituted this compound solution as a slow intravenous (IV) infusion over approximately 15-20 minutes.
- The infusion should be completed 12 to 36 hours prior to surgery .
- Monitor the patient for any signs of adverse reactions during and for at least one hour post-infusion.
Start [label="Start: Patient Enrollment", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Eligibility [label="Confirm Eligibility Criteria"];
Informed_Consent [label="Obtain Informed Consent"];
Dosage_Calculation [label="Calculate Dosage (0.32 mg/kg)"];
Reconstitution [label="Reconstitute this compound"];
Administration [label="Administer via Slow IV Infusion\n(12-36 hours pre-surgery)"];
Monitoring [label="Monitor Patient Post-Infusion"];
Surgery [label="Proceed to Surgery", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Eligibility;
Eligibility -> Informed_Consent;
Informed_Consent -> Dosage_Calculation;
Dosage_Calculation -> Reconstitution;
Reconstitution -> Administration;
Administration -> Monitoring;
Monitoring -> Surgery;
}
Caption: this compound administration workflow.
Protocol 2: Intraoperative Imaging for Positive Surgical Margin Identification
1. Equipment:
- A commercially available near-infrared (NIR) imaging system capable of detecting fluorescence in the 800 nm wavelength range (compatible with ICG).
- Standard surgical and pathological equipment.
2. Surgical Procedure:
- Perform the standard-of-care surgical resection of the primary tumor.
3. Intraoperative Margin Assessment:
- Following the excision of the primary tumor, inspect the surgical cavity with the NIR imaging system.
- Examine the entire resection bed for any areas of fluorescence, which may indicate the presence of residual tumor tissue at the margin.
- If fluorescent areas are identified at or near the surgical margin, the surgeon may choose to resect additional tissue from these specific locations.
- The resected margin tissue should be sent for intraoperative pathological assessment (e.g., frozen section) to confirm the presence of cancer cells.
4. Ex Vivo Specimen Imaging:
- The excised primary tumor specimen can also be imaged ex vivo using the NIR imaging system.
- This can help to correlate the fluorescent signal with the histopathological findings and further validate the technology.
- Mark the orientation of the specimen to correlate the location of fluorescence with the final pathology report.
5. Data Collection:
- Record all instances of fluorescence detected at the surgical margins.
- Document whether the fluorescence-guided resection of additional tissue resulted in the conversion of a positive margin to a negative margin.
- Correlate all imaging findings with the final histopathology results.
Start [label="Start: Primary Tumor Resection", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Inspect_Cavity [label="Inspect Surgical Cavity with NIR Imaging System"];
Fluorescence_Check [label="Fluorescence Detected at Margin?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
Resect_Margin [label="Resect Additional Tissue from Fluorescent Area"];
Pathology [label="Send Resected Margin for Intraoperative Pathology"];
Re-inspect [label="Re-inspect Surgical Cavity"];
No_Fluorescence [label="No Fluorescence Detected\n(Proceed with Closure)"];
End [label="End of Procedure", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Inspect_Cavity;
Inspect_Cavity -> Fluorescence_Check;
Fluorescence_Check -> Resect_Margin [label="Yes"];
Fluorescence_Check -> No_Fluorescence [label="No"];
Resect_Margin -> Pathology;
Pathology -> Re-inspect;
Re-inspect -> Fluorescence_Check;
No_Fluorescence -> End;
}
Caption: Intraoperative workflow for margin assessment.
Safety and Tolerability
In the Phase 2 clinical trials, this compound was found to be safe and well-tolerated. There were no reported infusion-related reactions or drug-related serious adverse events.
Conclusion
This compound is a promising investigational agent for the intraoperative identification of cancerous tissue, including positive surgical margins. Its mechanism of action, targeting the enzymatic activity within the tumor microenvironment, offers a high degree of specificity. The data from Phase 2 clinical trials suggest that this compound can assist surgeons in identifying residual disease that may not be visible or palpable, potentially leading to more complete tumor resections and improved patient outcomes. Further investigation in larger, pivotal trials is warranted to fully establish its clinical utility in reducing positive margin rates across various solid tumors.
References
Application Notes and Protocols for Assessing Abemaciclib Tumor-to-Background Ratio
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Abemaciclib is an orally administered, selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) that is approved for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1] By inhibiting CDK4/6, Abemaciclib prevents the phosphorylation of the retinoblastoma protein (Rb), leading to cell cycle arrest at the G1 phase and subsequent inhibition of tumor cell proliferation.[2][3][4] Assessing the in vivo activity and therapeutic response to Abemaciclib is crucial for drug development and clinical management. Positron Emission Tomography (PET) is a non-invasive imaging modality that can be utilized to quantify the metabolic and proliferative activity of tumors, offering a potential pharmacodynamic biomarker to monitor the effects of Abemaciclib treatment. The tumor-to-background ratio (TBR) is a key quantitative metric derived from PET imaging that reflects the relative uptake of a radiotracer in the tumor compared to surrounding healthy tissue, providing an indication of treatment efficacy.
These application notes provide an overview of the methodologies and protocols for assessing the tumor-to-background ratio in preclinical and clinical settings in the context of Abemaciclib therapy.
Data Presentation
While specific quantitative data on the tumor-to-background ratio for Abemaciclib from published clinical trials is not yet available, preclinical studies on other CDK4/6 inhibitors, such as Palbociclib, provide a framework for the expected data. The following table summarizes representative data from a preclinical study using the PET tracer [¹⁸F]FLT, which measures cell proliferation, in a breast cancer xenograft model treated with a CDK4/6 inhibitor. This data is intended to be illustrative of the types of results that can be obtained.
Table 1: Representative Preclinical [¹⁸F]FLT PET Tumor-to-Muscle Ratio in a Breast Cancer Xenograft Model Following CDK4/6 Inhibitor Treatment
| Treatment Group | Day 0 (Baseline) Tumor-to-Muscle Ratio (Mean ± SD) | Day 3 Post-Treatment Tumor-to-Muscle Ratio (Mean ± SD) | Percent Reduction in Tumor-to-Muscle Ratio |
| Vehicle Control | 1.95 ± 0.40 | 1.90 ± 0.35 | 2.6% |
| Palbociclib | 1.98 ± 0.37 | 1.15 ± 0.21 | 42%[2] |
| Fulvestrant | 2.01 ± 0.39 | 1.51 ± 0.28 | 25%[2] |
| Palbociclib + Fulvestrant | 2.05 ± 0.42 | 1.15 ± 0.25 | 44%[2] |
Note: This data is from a study using Palbociclib, another CDK4/6 inhibitor, and is provided as a representative example.[2] Similar trends would be anticipated in preclinical studies with Abemaciclib.
Experimental Protocols
The following protocols are based on established methodologies for preclinical and clinical PET imaging to assess tumor-to-background ratios.
Preclinical Assessment of Tumor-to-Background Ratio in Xenograft Models
This protocol describes a general workflow for evaluating the effect of Abemaciclib on tumor proliferation using [¹⁸F]FLT PET in a mouse xenograft model of breast cancer.
a. Cell Lines and Animal Models:
-
Cell Line: MCF-7 (ER+/PR+/HER2-) human breast cancer cell line.
-
Animal Model: Female athymic nude mice (4-6 weeks old).
-
Tumor Implantation: Subcutaneously implant 5 x 10⁶ MCF-7 cells in the mammary fat pad.[5][6] Allow tumors to reach a palpable size (e.g., 100-200 mm³) before initiating treatment.[5][6]
b. Treatment Protocol:
-
Treatment Group: Administer Abemaciclib orally at a clinically relevant dose.
-
Control Group: Administer vehicle control orally.
-
Treatment Duration: Treat for a specified period (e.g., 3-7 days) before the follow-up PET scan.
c. PET Imaging Protocol:
-
Radiotracer: [¹⁸F]FLT (3'-deoxy-3'-[¹⁸F]fluorothymidine).
-
Radiotracer Administration: Inject approximately 3.7-7.4 MBq (100-200 µCi) of [¹⁸F]FLT intravenously via the tail vein.
-
Uptake Period: Allow for a 60-minute uptake period.
-
Imaging: Anesthetize mice and perform a whole-body PET scan.
-
Image Reconstruction: Reconstruct PET data using an appropriate algorithm (e.g., OSEM).
d. Data Analysis:
-
Region of Interest (ROI) Definition: Draw ROIs around the tumor and a background region (e.g., contralateral muscle tissue) on the PET images.
-
Calculation of Tumor-to-Background Ratio:
-
Calculate the mean standardized uptake value (SUVmean) for the tumor ROI and the background ROI.
-
TBR = SUVmean (Tumor) / SUVmean (Background)
-
-
Statistical Analysis: Compare the TBR between the treatment and control groups at baseline and post-treatment time points.
Clinical Assessment of Tumor-to-Background Ratio
This protocol is based on the design of the ongoing clinical trial NCT06179303, which is evaluating the use of [¹⁸F]FFNP and [¹⁸F]FDG PET/CT to predict response to Abemaciclib in patients with advanced HR+/HER2- breast cancer.[7][8][9][10]
a. Patient Population:
-
Patients with histologically confirmed ER+/HER2- metastatic or locally advanced unresectable breast cancer.[8][10]
b. Imaging Protocol:
-
Baseline Imaging:
-
On-Treatment Imaging:
-
Radiotracer Administration:
-
[¹⁸F]FDG: Intravenous injection of 3.7 MBq/kg.
-
[¹⁸F]FFNP: Intravenous injection.
-
-
Uptake Period:
-
[¹⁸F]FDG: 60 minutes.
-
[¹⁸F]FFNP: Typically 60 minutes.
-
-
Image Acquisition: Standard whole-body PET/CT acquisition.
c. Data Analysis:
-
ROI Definition: Identify tumor lesions and define ROIs. Select a background reference region (e.g., liver, mediastinal blood pool, or normal breast tissue).
-
Calculation of Tumor-to-Background Ratio:
-
Calculate the maximum standardized uptake value (SUVmax) or SUVmean for the tumor lesions and the background region.
-
TBR = SUVmax (Tumor) / SUVmean (Background)
-
-
Response Assessment: A significant decrease in the tumor-to-background ratio from baseline to the on-treatment scan would be indicative of a positive therapeutic response to Abemaciclib.
Visualizations
Signaling Pathway
References
- 1. Frontiers | The role of FDG PET assessment in patients with advanced breast cancer treated with cyclin-dependent kinase 4/6 inhibitors in the second-line setting [frontiersin.org]
- 2. Cell-proliferation imaging for monitoring response to CDK4/6 inhibition combined with endocrine-therapy in breast cancer: Comparison of [18F]FLT and [18F]ISO-1 PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of 18F-FFNP Breast PET/MRI | Clinical Research Trial Listing [centerwatch.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Functional Imaging in Prediction of Response to Abemaciclib for Advanced Hormone Receptor-Positive, HER2-Negative Breast Cancer | Clinical Research Trial Listing [centerwatch.com]
- 9. Facebook [cancer.gov]
- 10. Functional Imaging in Prediction of Response to Abemaciclib for Advanced Hormone Receptor-Positive, HER2-Negative Breast Cancer [ctv.veeva.com]
Application Notes and Protocols for Intravenous Administration of Abenacianine (VGT-309) in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abenacianine, also known as VGT-309, is a tumor-targeted fluorescent imaging agent designed for the visualization of solid tumors.[1] It is a quenched activity-based probe that covalently and irreversibly binds to active cysteine cathepsins, a family of proteases that are highly overexpressed in a wide range of solid tumors and the tumor microenvironment.[2][3] The imaging component of this compound is the near-infrared (NIR) dye indocyanine green (ICG). Upon binding to cathepsins, a quencher molecule is released, leading to fluorescence in the NIR spectrum, which can be detected by commercially available imaging systems.[2][3]
These application notes provide a comprehensive overview and detailed protocols for the intravenous administration of this compound in preclinical mouse models of cancer, based on available research. The information is intended to guide researchers in designing and executing in vivo imaging studies to assess tumor burden, distribution, and response to therapy.
Mechanism of Action
This compound's mechanism relies on the enzymatic activity of cathepsins within the tumor microenvironment. After intravenous administration, the probe circulates systemically in a quenched (non-fluorescent) state. Due to the enhanced permeability and retention (EPR) effect, this compound preferentially accumulates in tumor tissue. Within the tumor, overexpressed and active cathepsins (such as B, L, S, and X) recognize and covalently bind to the probe. This binding event leads to the cleavage and release of a quencher molecule, resulting in a highly localized fluorescent signal within the tumor tissue. This "smart" activation mechanism provides a high signal-to-background ratio for sensitive tumor detection.
Figure 1: Mechanism of this compound activation in the tumor microenvironment.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the intravenous administration of this compound in mice based on preclinical studies.
Table 1: Dosing and Administration
| Parameter | Value | Reference |
| Recommended Dose | 2 mg/kg | |
| Administration Route | Intravenous (tail vein) | |
| Infusion Rate | Slow bolus injection | N/A (Implied) |
| Vehicle | PBS or sterile saline (assumed) | N/A |
Table 2: Imaging Parameters
| Parameter | Value | Reference |
| Optimal Imaging Time | 24 hours post-injection | |
| Imaging Modality | Near-Infrared (NIR) Fluorescence Imaging | |
| Excitation Wavelength | ~780 nm (ICG-based) | |
| Emission Wavelength | ~810 nm (ICG-based) |
Table 3: Biodistribution in Tumor-Bearing Mice (24 hours post-injection)
| Organ/Tissue | Signal Intensity | Reference |
| Tumor | High | |
| Liver | High | |
| Kidneys | High | |
| Spleen | Moderate | |
| Other Organs | Low/Background |
Note: Detailed pharmacokinetic parameters such as Cmax, half-life (t1/2), and AUC in mice are not publicly available in the reviewed literature. Similarly, dedicated toxicology studies in mice have not been reported, although clinical trials in humans have shown this compound to be safe and well-tolerated.
Experimental Protocols
I. Preparation of this compound for Injection
Materials:
-
Lyophilized this compound (VGT-309)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS) or 0.9% sodium chloride (sterile saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Protocol:
-
Refer to the manufacturer's instructions for the amount of vehicle to add to the lyophilized this compound to achieve the desired stock concentration.
-
Carefully add the calculated volume of sterile PBS or saline to the vial of lyophilized this compound.
-
Gently vortex the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent denaturation.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Based on the stock concentration and the individual mouse's body weight, calculate the volume of this compound solution needed to achieve a final dose of 2 mg/kg.
-
Dilute the calculated volume of the this compound stock solution with sterile PBS or saline to a final injection volume of 100-200 µL. The final injection volume should be appropriate for intravenous administration in mice.
II. Intravenous Administration in Mice
Materials:
-
Tumor-bearing mice (e.g., BALB/c or athymic nude mice with xenograft or allograft tumors)
-
Prepared this compound solution (2 mg/kg)
-
Mouse restrainer
-
Heat lamp or warming pad
-
27-30 gauge needles and sterile 1 mL syringes
-
70% ethanol (B145695) or isopropanol (B130326) wipes
Protocol:
-
Accurately weigh each mouse to calculate the precise injection volume.
-
Warm the mouse's tail using a heat lamp or warming pad for a few minutes to dilate the lateral tail veins, making them more accessible for injection.
-
Place the mouse in a suitable restrainer to minimize movement and stress.
-
Swab the tail with a 70% alcohol wipe to clean the injection site.
-
Load the calculated volume of the prepared this compound solution into a sterile syringe.
-
Carefully insert the needle into one of the lateral tail veins. A successful insertion is often indicated by a brief flash of blood in the needle hub.
-
Slowly inject the entire volume of the this compound solution. If significant resistance is met or a subcutaneous bleb forms, the needle is not in the vein. In this case, withdraw the needle and attempt the injection in a more proximal location on the same or opposite tail vein.
-
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
Figure 2: Experimental workflow for the preparation and intravenous administration of this compound in mice.
III. In Vivo Near-Infrared (NIR) Fluorescence Imaging
Materials:
-
In vivo imaging system equipped for NIR fluorescence imaging (e.g., IVIS, Pearl Trilogy)
-
Anesthesia machine with isoflurane (B1672236)
-
Warming pad for the imaging chamber
Protocol:
-
At 24 hours post-injection of this compound, anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance). Confirm proper anesthetization by the absence of a pedal withdrawal reflex.
-
Place the anesthetized mouse on the imaging system's stage, which should be warmed to maintain the mouse's body temperature.
-
Acquire a brightfield or photographic image of the mouse for anatomical reference.
-
Set the imaging system's filters for ICG fluorescence (excitation ~780 nm, emission ~810 nm).
-
Acquire the fluorescence image. The exposure time should be optimized to obtain a good signal-to-noise ratio without saturation of the detector.
-
After imaging, allow the mouse to recover from anesthesia on a warming pad before returning it to its home cage.
-
For terminal studies, immediately following the final imaging session, the mouse can be euthanized, and organs and the tumor can be excised for ex vivo imaging to confirm the in vivo signal and for further histological analysis.
Data Analysis and Interpretation
The primary output of the imaging experiment will be fluorescence intensity, which can be quantified as mean fluorescence intensity (MFI) or total radiant efficiency within a defined region of interest (ROI).
-
Tumor-to-Background Ratio (TBR): To assess the specificity of tumor targeting, calculate the TBR by dividing the MFI of the tumor ROI by the MFI of an ROI in a non-tumor-bearing area (e.g., contralateral flank or muscle). A high TBR indicates successful tumor-specific accumulation and activation of this compound.
-
Biodistribution: For ex vivo analysis, quantify the fluorescence intensity in the excised tumor and various organs to determine the biodistribution profile of this compound. This can provide insights into clearance pathways and potential off-target accumulation.
Conclusion
The intravenous administration of this compound (VGT-309) in mouse models of cancer is a valuable tool for in vivo tumor imaging. The protocols outlined in these application notes, based on the available preclinical data, provide a framework for researchers to effectively utilize this technology. The high tumor-to-background ratios achieved with this compound can enable sensitive and specific tumor detection, making it a promising agent for preclinical cancer research and drug development. Further studies are warranted to fully characterize the pharmacokinetics and toxicology of this compound in murine models.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Complex Heterocyclic Molecules
Disclaimer: The specific synthetic route for Abenacianine (VGT-309) is proprietary and not publicly available. This technical support center provides a representative guide based on the synthesis of a hypothetical complex heterocyclic molecule, "Synthacianine," which shares structural motifs with complex diagnostic and therapeutic agents. The challenges and solutions presented here are common in the synthesis of large, multi-functional organic compounds and are intended to serve as a general guide for researchers in the field.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of large, multi-functional heterocyclic molecules like Synthacianine?
A1: Researchers often face challenges in several key areas:
-
Low yields in multi-step sequences: Cumulative yield losses can be significant over a long synthetic route.
-
Difficult purification: The high molecular weight, complex structure, and presence of multiple functional groups can make purification by standard methods like column chromatography challenging.
-
Reagent and catalyst sensitivity: Complex substrates may be sensitive to air, moisture, or specific reagents, leading to side reactions or degradation.
-
Stereocontrol: Establishing and maintaining the correct stereochemistry throughout the synthesis can be difficult.
-
Scale-up issues: Reactions that work well on a small scale may not be directly translatable to larger scales.
Q2: How can I improve the yield of my multi-step synthesis?
A2: Improving overall yield requires a multi-faceted approach:
-
Optimize each step individually: Before proceeding to the next step, optimize the reaction conditions (temperature, concentration, catalyst loading, etc.) for each reaction.
-
Use high-yielding reactions: Whenever possible, choose reactions known for their high yields and functional group tolerance.
-
Convergent synthesis: A convergent approach, where different fragments of the molecule are synthesized separately and then combined, can often lead to a higher overall yield compared to a linear synthesis.
-
Minimize purification losses: Use appropriate purification techniques and handle materials carefully to minimize losses.
Q3: What are the best practices for purifying complex heterocyclic compounds?
A3: Purification strategies for complex molecules include:
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often the method of choice for purifying complex, high-molecular-weight compounds.
-
Crystallization: If the compound is a solid, crystallization can be a highly effective method for achieving high purity.
-
Size-Exclusion Chromatography (SEC): For very large molecules, SEC can be used to separate the product from smaller impurities.
-
Careful solvent selection: In all chromatographic methods, careful selection of the solvent system is crucial for achieving good separation.
Troubleshooting Guide
Problem 1: Low Yield in the Suzuki Cross-Coupling Step (Step 3)
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of starting material remaining.
-
The desired product is formed in less than 40% yield.
-
Formation of significant side products is observed.
Possible Causes and Solutions:
| Cause | Solution |
| Inactive Catalyst | Use fresh palladium catalyst and ligand. Ensure proper storage and handling to prevent deactivation. |
| Poor Quality Reagents | Use high-purity solvents and reagents. Degas solvents thoroughly to remove oxygen. |
| Incorrect Base | The choice of base is critical. Screen different bases (e.g., K2CO3, Cs2CO3, K3PO4) to find the optimal one for your substrate. |
| Low Reaction Temperature | While some Suzuki couplings proceed at room temperature, others require heating. Try increasing the temperature incrementally. |
Problem 2: Incomplete Peptide Coupling (Step 5)
Symptoms:
-
LC-MS analysis shows unreacted starting amine or carboxylic acid.
-
The desired amide product is formed in low yield.
Possible Causes and Solutions:
| Cause | Solution |
| Ineffective Coupling Reagent | Choose a suitable coupling reagent for your specific amino acids. Common choices include HATU, HBTU, or EDC/HOBt. |
| Steric Hindrance | If the amino acids are sterically hindered, a more powerful coupling reagent or longer reaction times may be necessary. |
| Incorrect Stoichiometry | Ensure the correct stoichiometry of the coupling reagents and the amine and carboxylic acid components. |
| Epimerization | For chiral amino acids, check for epimerization. Using a base like DIPEA can sometimes lead to racemization. Consider using a non-nucleophilic base like 2,4,6-collidine. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki Cross-Coupling Reaction
-
To a dried flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 eq.), the boronic acid or ester (1.2 eq.), the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.), and the ligand (if required, e.g., SPhos, 0.1 eq.).
-
Add the degassed solvent (e.g., dioxane, toluene, or DMF).
-
Add the degassed aqueous solution of the base (e.g., 2M K2CO3, 2.0 eq.).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for a HATU-mediated Peptide Coupling
-
Dissolve the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF or CH2Cl2) under an inert atmosphere.
-
Add a non-nucleophilic base (e.g., DIPEA, 2.0 eq.) and stir the mixture for 10-15 minutes to activate the carboxylic acid.
-
Add the amine component (as a salt or free base, 1.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with an organic solvent and wash sequentially with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by flash chromatography or preparative HPLC.
Visualizations
Caption: Hypothetical convergent synthesis workflow for Synthacianine.
Caption: Decision tree for troubleshooting low reaction yields.
Abenacianine photobleaching and stability issues
Welcome to the Technical Support Center for Abenacianine (VGT-309). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential photobleaching and stability issues that may be encountered during experiments. The following information is curated to help you troubleshoot and optimize your use of this compound for fluorescence imaging.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (VGT-309) is a tumor-targeted fluorescent imaging agent.[1][2] It is designed to enhance the visualization of solid tumors during surgical procedures.[1][2] The molecule consists of a targeting component that binds to cathepsins, a family of proteases that are overexpressed in a wide range of cancers, and a fluorescent imaging component, the near-infrared (NIR) dye indocyanine green (ICG).[3] this compound is an activatable probe, meaning its fluorescence is initially "quenched" and only becomes visible upon binding to and activation by cathepsin proteases within the tumor tissue. This mechanism increases the tumor-specific signal and minimizes background fluorescence from healthy tissue.
Q2: What is photobleaching and is this compound susceptible to it?
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its fluorescent signal upon exposure to excitation light. This can be a concern in fluorescence imaging, especially during quantitative analysis or when imaging dim targets. The fluorescent component of this compound is indocyanine green (ICG), a cyanine (B1664457) dye. Cyanine dyes, in general, can be prone to photobleaching, particularly at high light intensities. Therefore, it is reasonable to expect that this compound may undergo photobleaching under certain experimental conditions.
Q3: What factors can affect the stability and fluorescence of this compound?
The stability of this compound's fluorescent signal is primarily influenced by the stability of its ICG component. Studies on ICG have shown that its degradation and photobleaching are affected by several factors:
-
Light Exposure: Prolonged exposure to excitation light is a primary cause of photobleaching.
-
Temperature: Higher temperatures can accelerate the degradation of ICG in aqueous solutions.
-
Concentration: In some cases, higher concentrations of ICG have been found to be more stable in aqueous solutions. However, at very high concentrations, ICG can form aggregates, which may lead to self-quenching of the fluorescence signal.
-
Solvent Environment: The type of solvent can influence the stability of ICG.
-
Presence of Oxygen: Photobleaching processes for cyanine dyes can be mediated by singlet oxygen, suggesting that the presence of oxygen can contribute to fluorescence loss.
Q4: How can photobleaching of this compound impact my experimental results?
Photobleaching can have several negative impacts on your research:
-
Decreased Signal-to-Noise Ratio: A fading signal can make it difficult to distinguish your target from background noise.
-
Inaccurate Quantification: If you are performing quantitative analysis of fluorescence intensity, photobleaching can lead to an underestimation of the signal, which could be misinterpreted as a biological change.
-
Loss of Data in Time-Lapse Imaging: In experiments that require imaging over extended periods, photobleaching can lead to a complete loss of signal before the experiment is complete.
Troubleshooting Guide
This guide provides solutions to common problems you might encounter when using this compound in your experiments.
Issue 1: Rapid loss of fluorescent signal during imaging.
-
Question: My this compound signal is fading very quickly when I expose it to the excitation light. What can I do?
-
Answer: Rapid signal loss is a classic sign of photobleaching. To mitigate this, you can try the following:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that still provides a detectable signal. You can use neutral-density filters to reduce the light intensity.
-
Minimize Exposure Time: Use the shortest possible exposure time for your camera or detector that allows for a clear image.
-
Reduce Frequency of Imaging: For time-lapse experiments, increase the time between image acquisitions to minimize the cumulative exposure to the excitation light.
-
Use an Antifade Mounting Medium: If applicable to your sample preparation, using a commercially available antifade reagent can help to reduce photobleaching by scavenging free radicals that cause photochemical damage.
-
Issue 2: Inconsistent fluorescence intensity between samples.
-
Question: I am observing variable fluorescence intensity with this compound even though my samples were prepared in the same way. What could be the cause?
-
Answer: Inconsistent fluorescence can be due to variations in photobleaching or differences in the local chemical environment.
-
Standardize Imaging Protocol: Ensure that all samples are imaged using the exact same microscope settings (e.g., laser power, exposure time, detector gain).
-
Image a Consistent Focal Plane: Focus on a specific area of interest using transmitted light before switching to fluorescence imaging to minimize photobleaching during focusing.
-
Control for Temperature: If possible, maintain a consistent temperature for your samples during imaging, as temperature can affect ICG stability.
-
Prepare Fresh Solutions: The stability of ICG in aqueous solution can be limited. It is recommended to use freshly prepared solutions of this compound for your experiments. When diluted in water and stored at 4°C in the dark, ICG is reported to be stable for about three days with a 20% loss in fluorescence intensity.
-
Issue 3: Low or no fluorescent signal from this compound.
-
Question: I am not detecting any fluorescent signal after applying this compound. What should I check?
-
Answer: A lack of signal could be due to several factors related to the probe itself or the experimental setup.
-
Confirm Cathepsin Activity: this compound is an activatable probe that requires the presence of active cathepsin enzymes to fluoresce. Ensure that your experimental model expresses active cathepsins. You may want to run a positive control with a known cathepsin-positive cell line or tissue.
-
Check Microscope Filters and Settings: Verify that the excitation and emission filters on your microscope are appropriate for the spectral properties of ICG (Excitation max ~780 nm, Emission max ~820 nm).
-
Probe Integrity: Ensure that the this compound has been stored correctly according to the manufacturer's instructions to prevent degradation.
-
Quantitative Data Summary
The following table summarizes the stability of Indocyanine Green (ICG), the fluorescent component of this compound, under various conditions based on available literature. This data can be used as a general guide for handling this compound.
| Condition | Solvent/Medium | Stability/Degradation Rate | Reference |
| Temperature | |||
| 4°C (in dark) | Aqueous solution | Stable for 3 days with ~20% loss in fluorescence | |
| 37°C (with light) | Whole Blood | Stable for 5 hours | |
| Light Exposure | |||
| Continuous Illumination | Aqueous solution | Degradation follows first-order kinetics | |
| Concentration | |||
| Higher Concentration | Aqueous solution | More stable |
Experimental Protocols
Protocol: Assessing Photostability of this compound
This protocol provides a general framework for characterizing the photobleaching rate of this compound in your specific experimental setup.
-
Sample Preparation:
-
Prepare your sample (e.g., cells, tissue section) treated with this compound according to your standard protocol.
-
Mount the sample on the microscope stage.
-
-
Microscope Setup:
-
Select the appropriate objective and filter set for this compound (ICG).
-
Set the excitation light source to a desired intensity level (it is recommended to test a range of intensities).
-
Set the camera/detector parameters (e.g., exposure time, gain) to achieve a good initial signal-to-noise ratio.
-
-
Image Acquisition:
-
Choose a region of interest (ROI) within your sample that shows clear this compound fluorescence.
-
Acquire a time-lapse series of images of the ROI.
-
Keep the time interval between images constant (e.g., every 5 seconds).
-
Continue acquiring images until the fluorescence intensity has significantly decreased (e.g., to less than 50% of the initial intensity).
-
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time-lapse series.
-
Correct for background fluorescence by measuring the intensity of a region without any specific staining and subtracting it from your ROI measurements.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time. This will give you the photobleaching curve for this compound under your specific imaging conditions.
-
-
Interpretation:
-
The rate of decay of the fluorescence intensity represents the photobleaching rate. A steeper curve indicates faster photobleaching.
-
You can repeat this experiment with different excitation intensities or exposure times to determine the optimal imaging conditions for minimizing photobleaching.
-
Visualizations
Caption: Mechanism of this compound activation in the tumor microenvironment.
Caption: Experimental workflow for fluorescence imaging with this compound.
References
troubleshooting poor Abenacianine tumor uptake
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments with Abenacianine, a novel near-infrared (NIR) fluorescent probe targeting the Epidermal Growth Factor Receptor (EGFR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a targeted fluorescent probe designed for the in vivo imaging of tumors that overexpress the Epidermal Growth Factor Receptor (EGFR).[1][2] It consists of a small molecule ligand that specifically binds to the extracellular domain of EGFR, conjugated to a near-infrared (NIR) fluorophore.[3] Upon systemic administration, this compound circulates and accumulates in tumor tissues via binding to EGFR.[1] This specific binding, followed by internalization, allows for the visualization of EGFR-positive tumors using fluorescence imaging systems.[3] The use of an NIR fluorophore minimizes interference from tissue autofluorescence and allows for deeper tissue penetration compared to visible light probes.
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical to maintain the integrity and performance of this compound. Probes should be stored according to the manufacturer's recommendations, typically desiccated and protected from light at -20°C or -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation. When preparing solutions, ensure the probe is fully dissolved using the recommended solvent (e.g., DMSO) before further dilution in physiological buffers.
Q3: What are the primary factors that influence the tumor uptake of this compound?
Successful tumor uptake is a multi-factorial process. Key factors include:
-
Target Accessibility and Expression: The level of EGFR expression on tumor cells is critical. Tumors with high, accessible EGFR expression will exhibit higher probe accumulation.
-
Probe Integrity: Aggregation or degradation of the probe can lead to reduced binding affinity and altered biodistribution.
-
Animal Model: The choice of tumor model (e.g., cell line xenograft, patient-derived xenograft) and its physiological characteristics, such as vascular permeability, can significantly impact probe delivery.
-
Administration and Timing: The route of administration, dose, and the time window between injection and imaging are crucial for achieving an optimal target-to-background ratio.
Troubleshooting Guide: Low or No Tumor Signal
This guide addresses the common issue of observing a weaker-than-expected or absent fluorescent signal in the tumor region.
Problem: The fluorescent signal in my EGFR-positive tumor model is very low or undetectable.
This issue can stem from problems with the probe itself, the experimental procedure, or the animal model. Follow this logical workflow to diagnose the issue.
Caption: Troubleshooting workflow for low this compound tumor signal.
Q4: How can I determine if my this compound probe has aggregated?
Probe aggregation is a common cause of poor performance, leading to fluorescence quenching and reduced target affinity.
-
Visual Inspection: Check the reconstituted solution for any cloudiness or visible precipitates.
-
UV-Vis Spectroscopy: Acquire an absorbance spectrum. Probe aggregation can cause a characteristic shift in the spectrum, such as the appearance of a new blue-shifted band (H-aggregates).
-
Troubleshooting Steps: If aggregation is suspected, try diluting the probe solution. Sonication can also help break up small aggregates. In some cases, adding a small amount of a non-ionic surfactant like Tween® 20 (below its critical micelle concentration) to the buffer can prevent hydrophobic interactions that lead to aggregation.
Q5: My probe seems fine. Could my injection technique or timing be the issue?
Yes, procedural errors are a frequent source of variability.
-
Injection Route: this compound is designed for intravenous (IV) injection (e.g., tail vein). An accidental subcutaneous or intraperitoneal injection will drastically alter the biodistribution and prevent the probe from reaching the tumor efficiently.
-
Dose and Volume: Ensure the correct dose is being administered. An insufficient dose will lead to a weak signal. Refer to the table below for recommended starting parameters.
-
Imaging Time Window: Imaging too early may result in a high background signal from probe still in circulation, while imaging too late may result in the probe being cleared from the tumor. An initial pilot study to determine the optimal imaging window for your specific model is highly recommended.
Table 1: Recommended Experimental Parameters (Mouse Models)
| Parameter | Recommendation | Rationale |
|---|---|---|
| Dose | 1-10 nmol per mouse | Balances signal strength with potential for saturation or toxicity. |
| Injection Volume | 100-200 µL | Standard volume for IV injections in mice to avoid rapid pressure changes. |
| Injection Route | Intravenous (Tail Vein) | Ensures systemic distribution for targeting tumor tissue. |
| Imaging Window | 4 - 24 hours post-injection | Allows for clearance from non-target tissues, improving the tumor-to-background ratio. This window can vary significantly between models. |
Q6: What if the probe and protocol are correct, but the signal is still low?
The issue may lie with the animal model itself.
-
Confirm EGFR Expression: Do not assume a cell line's reported EGFR expression level translates directly to the in vivo tumor. It is crucial to validate EGFR expression in your actual tumor model, for instance, through immunohistochemistry (IHC) or flow cytometry on excised tumors from a pilot study.
-
Tumor Physiology: Highly necrotic or poorly vascularized tumors can prevent the probe from reaching its target, even if EGFR is highly expressed. Consider using smaller tumors for imaging studies, as they tend to have better perfusion.
-
Animal Strain: While less common for targeted probes, inherent physiological differences between mouse strains could subtly affect probe metabolism and clearance.
Troubleshooting Guide: High Background Signal
Problem: The tumor signal is visible, but the background signal in other tissues is high, resulting in a poor tumor-to-background ratio (TBR).
Q7: How can I reduce high background fluorescence?
A high background signal can obscure the specific tumor signal.
-
Optimize Imaging Time: This is the most critical factor. A high background often means you are imaging too early before the unbound probe has cleared from circulation and non-target tissues like the liver and kidneys. Extend the time between injection and imaging (e.g., from 4h to 12h or 24h).
-
Check for Autofluorescence: Certain animal diets containing alfalfa or chlorophyll (B73375) can cause high autofluorescence in the gut. Switching to a low-fluorescence or purified diet for at least one week before imaging can significantly reduce this background.
-
Probe Dose: An excessively high dose can saturate the target receptors, leading to increased non-specific accumulation and slower clearance. If high background persists, try reducing the injected dose.
Experimental Protocols & Visualizations
This compound Target Pathway
This compound targets EGFR, a receptor tyrosine kinase. Its binding can be visualized as the initial step in a complex signaling cascade that, in cancer, often leads to increased cell proliferation and survival.
Caption: Simplified EGFR signaling pathway targeted by this compound.
Standard In Vivo Imaging Workflow
Following a consistent workflow is key to reproducible results. This diagram outlines the major steps for an in vivo imaging experiment with this compound.
Caption: Standard experimental workflow for this compound in vivo imaging.
Protocol 1: this compound Reconstitution and Administration
-
Equilibration: Remove the this compound vial from -20°C storage and allow it to sit at room temperature for 15-20 minutes before opening.
-
Reconstitution: Add the specified volume of high-purity, anhydrous DMSO to the vial to create a concentrated stock solution (e.g., 1 mM). Vortex gently for 1-2 minutes until the compound is fully dissolved. Visually inspect to ensure no particulates are present.
-
Dilution for Injection: Based on the desired dose and a final injection volume of 100 µL, calculate the required volume of the stock solution. Dilute this volume in sterile, room temperature saline or phosphate-buffered saline (PBS). It is critical to add the DMSO stock to the saline and mix immediately to prevent precipitation.
-
Administration: Anesthetize the mouse using a standard approved protocol (e.g., isoflurane). Load the final injection solution into an insulin (B600854) syringe. Administer the 100 µL volume via the lateral tail vein.
-
Recovery: Place the animal in a recovery cage and monitor until it is fully ambulatory.
Protocol 2: In Vivo Fluorescence Imaging
-
Animal Preparation: At the predetermined time point post-injection (e.g., 24 hours), anesthetize the animal. Use a depilatory cream to remove fur over the tumor area and any other regions of interest to reduce light scattering and improve signal quality.
-
Positioning: Place the anesthetized animal on the imaging stage of the in vivo imaging system. Ensure consistent positioning for all animals in the study to maintain reproducibility.
-
Image Acquisition:
-
Acquire a photographic (white light) reference image.
-
Set the fluorescence imaging parameters. For an NIR probe like this compound, use an appropriate excitation laser/filter (e.g., ~740-760 nm) and emission filter (e.g., ~780-810 nm).
-
Set the exposure time, f-stop, and binning. Start with an auto-exposure setting to find the optimal parameters.
-
Acquire the fluorescence image.
-
-
Data Analysis:
-
Using the system's analysis software, draw a region of interest (ROI) over the tumor and a background region (e.g., contralateral muscle tissue).
-
Quantify the average radiant efficiency ([p/s/cm²/sr]/[µW/cm²]) within each ROI.
-
Calculate the Tumor-to-Background Ratio (TBR) by dividing the average radiant efficiency of the tumor ROI by that of the background ROI.
-
References
- 1. Discovery of EGFR-Targeted Environment-Sensitive fluorescent probes for cell imaging and efficient tumor detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of small molecule fluorescent probes targeting EGFR for tumor detection and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo fluorescence imaging for cancer diagnosis using receptor-targeted epidermal growth factor-based nanoprobe - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Abenacianine-Guided Solid Tumor Visualization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, clinicians, and drug development professionals working with Abenacianine (VGT-309) for the intraoperative visualization of solid tumors.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments and clinical use of this compound.
| Issue | Potential Cause | Recommended Solution |
| Weak or No Fluorescent Signal in Known Tumor Tissue | Suboptimal Timing of Imaging: The window between this compound administration and surgery may not be optimal for peak fluorescence. | The recommended window for administration is 12 to 36 hours prior to surgery.[1][2][3] Ensure the surgical procedure falls within this timeframe. For specific tumor types or patient characteristics, this window may need further optimization within clinical trial protocols. |
| Low Cathepsin Expression: The tumor may have low expression of the target cathepsin enzymes, leading to reduced activation of the fluorescent agent. | Pre-operative biopsies could be analyzed for cathepsin expression levels to predict the potential efficacy of this compound imaging. | |
| Incorrect Filter/Wavelength Settings on Imaging System: The near-infrared (NIR) imaging system may not be configured to the correct specifications for detecting the indocyanine green (ICG) component of this compound. | Verify that the NIR imaging system is compatible with ICG and is set to the appropriate excitation and emission wavelengths. Consult the manufacturer's guidelines for the imaging system. | |
| High Background Fluorescence in Healthy Tissue | Suboptimal Timing of Imaging: Imaging too soon after administration might result in higher circulating levels of the agent, leading to non-specific background signals. | Adhering to the 12 to 36-hour window before surgery is crucial to allow for clearance of unbound this compound from the bloodstream and healthy tissues. |
| Autofluorescence: Some tissues naturally fluoresce, which can interfere with the signal from this compound. | The use of ICG as the fluorophore in this compound is intended to minimize background autofluorescence. Ensure the imaging system has appropriate filters to distinguish the specific signal from ICG. | |
| Inconsistent or Patchy Fluorescence within the Tumor | Tumor Heterogeneity: Different regions of a tumor can have varying levels of cathepsin activity, leading to a non-uniform fluorescent signal. | This may reflect the underlying biology of the tumor. Correlate fluorescent areas with pathological analysis to understand the relationship between signal intensity and tumor characteristics. |
| Poor Perfusion: Areas of the tumor with poor blood supply may not receive an adequate concentration of this compound. | This is a known challenge in drug delivery to solid tumors. While this compound is an imaging agent, its initial delivery is still dependent on blood flow. Advanced imaging techniques to assess tumor perfusion pre-operatively could provide insights. | |
| Difficulty Distinguishing Margins | Microscopic Disease: The imaging system may not have the resolution to detect very small clusters of cancer cells at the tumor margin. | This compound has been shown to help in identifying positive surgical margins. However, it is an adjunct to, not a replacement for, standard pathological examination of resected margins. |
| Inflammation: Inflammatory processes can sometimes be associated with increased cathepsin activity, potentially leading to a false-positive signal at the margins. | Careful interpretation by the surgeon, in conjunction with visual and tactile feedback, is necessary. Post-operative histopathology remains the gold standard for margin assessment. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a tumor-targeted fluorescent imaging agent. It is administered via intravenous infusion and works by binding to cathepsins, a family of proteases that are overexpressed in a wide range of solid tumors. The this compound molecule includes the near-infrared (NIR) dye indocyanine green (ICG). Upon binding to active cathepsins in the tumor tissue, the agent is "activated," and the ICG component fluoresces, allowing surgeons to visualize the tumor in real-time using a compatible NIR imaging system.
2. In which tumor types has this compound shown efficacy?
Clinical trials have demonstrated the efficacy of this compound in visualizing various solid tumors. The primary focus of the VISUALIZE trials has been on primary and metastatic lung cancers, including adenocarcinoma, squamous cell carcinoma, and neuroendocrine tumors. It has also been shown to visualize cancers that have metastasized to the lung from other primary sites such as breast, colorectal, prostate, thymoma, renal cell, and sarcoma. The overexpression of cathepsins in a broad range of solid tumors suggests potential applicability in other cancers like colon, rectal, esophageal, and breast cancer.
3. What is the recommended dosage and administration protocol?
In the VISUALIZE Phase 2B clinical trial, patients received a single dose of 0.32 mg/kg of this compound. The agent is administered as a short intravenous infusion 12 to 36 hours prior to the surgical procedure.
4. What are the known side effects or adverse events associated with this compound?
Clinical studies have shown this compound to be safe and well-tolerated. No drug-related serious adverse events or infusion reactions have been reported in the clinical trials.
5. How does this compound help in improving surgical outcomes?
This compound aids surgeons by providing real-time visualization of tumor tissue that may be difficult to identify through standard surgical techniques like visual inspection and palpation, especially in minimally invasive and robotic-assisted surgeries. This can lead to several clinically significant events, including:
-
Localization of lesions not found by standard techniques.
-
Identification of additional, previously undetected cancers.
-
Assessment of surgical margins to ensure complete tumor removal.
-
Detection of cancerous lymph nodes.
Quantitative Data Summary
The following tables summarize key quantitative data from the this compound clinical trials.
Table 1: Efficacy of this compound in the VISUALIZE Phase 2B Study
| Metric | Value | Description | Source |
| Number of Patients | 89 | Patients undergoing surgery for suspected or known lung cancer. | |
| Clinically Significant Events (CSEs) | 45% (40 out of 89 patients) | The proportion of patients where this compound provided actionable information to the surgeon. |
Table 2: Efficacy of this compound in an Earlier Phase 2 Study (NCT05400226)
| Metric | Value | Description | Source |
| Number of Patients | 40 | Patients who underwent pulmonary resection. | |
| Clinically Significant Events (CSEs) | 42.5% (17 out of 40 patients) | The proportion of patients experiencing at least one CSE. |
Experimental Protocols
Protocol for Administration of this compound and Fluorescence-Guided Surgery
This protocol is a general guideline based on published clinical trial methodologies. Adherence to specific institutional review board (IRB) approved protocols is mandatory.
-
Patient Selection:
-
Confirm patient eligibility based on the specific clinical trial criteria, including age, cancer type (proven or suspected), and adequate organ function.
-
Obtain informed consent.
-
-
This compound Administration:
-
This compound is administered 12 to 36 hours prior to the scheduled surgery.
-
The recommended dose is 0.32 mg/kg, administered as a short intravenous infusion.
-
Monitor the patient for any immediate adverse reactions during and for a short period after the infusion.
-
-
Intraoperative Imaging Procedure:
-
During the surgical procedure, after initial exploration using standard techniques, the surgeon uses a commercially available near-infrared (NIR) imaging system compatible with ICG fluorescence.
-
The surgical field is illuminated with the NIR light source.
-
The imaging system's camera detects the fluorescent signal from the this compound that has accumulated and been activated in the tumor tissue.
-
The fluorescent signal is displayed in real-time on a monitor, overlaying the standard endoscopic view, to guide the surgeon in identifying tumor tissue, assessing margins, and locating suspicious lymph nodes.
-
-
Post-Procedure Monitoring and Data Collection:
-
Tissue samples from both fluorescent and non-fluorescent areas should be sent for histopathological confirmation.
-
Record all clinically significant events where the use of this compound imaging altered the surgical plan.
-
Monitor the patient for any post-operative adverse events.
-
Mandatory Visualizations
References
Technical Support Center: Abenacianine & Cathepsin Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Abenacianine (also known as VGT-309), a cathepsin-targeted fluorescent imaging agent.[1] This guide focuses on the impact of cathepsin expression levels on the this compound signal and offers practical advice for experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it generate a fluorescent signal?
A1: this compound (VGT-309) is a quenched activity-based probe (qABP) designed to detect the activity of cysteine cathepsins, which are often overexpressed in tumors.[1][2][3] The probe consists of a near-infrared (NIR) fluorophore (indocyanine green, ICG) and a quencher molecule.[2] In its inactive state, the quencher suppresses the fluorescence of the ICG. This compound works by binding to active cathepsins, a family of proteases highly overexpressed in many solid tumors. This binding event leads to the cleavage and release of the quencher, resulting in a fluorescent signal that can be detected by NIR imaging systems.
Q2: Which specific cathepsins does this compound target?
A2: this compound is designed to be a pan-cathepsin probe, meaning it can be activated by several members of the cysteine cathepsin family. In preclinical models, it has been shown to label cathepsins B, L, S, and X. This broad reactivity allows for a brighter overall tumor signal, as multiple upregulated cathepsins can contribute to the probe's activation.
Q3: Does a higher this compound signal always correlate with higher cathepsin protein expression?
A3: Not necessarily. The this compound signal is a measure of enzymatic activity, not just protein expression levels. Cathepsins are synthesized as inactive precursors (pro-cathepsins) and require activation, which is often pH-dependent. Therefore, a high level of cathepsin protein detected by methods like Western blot may not correspond to high enzymatic activity if the proteases are in their inactive form. This compound provides a direct readout of the functionally active enzyme population.
Q4: How quickly can I expect to see a signal after administering this compound?
A4: In cellular studies, this compound can freely enter cells and generate a fluorescent signal primarily within lysosomes, with labeling observed within 1-2 hours. In preclinical in vivo models, an increased tumor-to-background contrast has been observed over time, with significant signal detectable 24 hours post-injection. In human clinical studies, this compound has been administered intravenously a few hours before surgery.
Q5: Can I use this compound in fixed tissues?
A5: No. The methodology relies on the enzymatic activity of cathepsins to cleave the probe and generate a signal. Fixation processes, such as those using formalin, denature proteins and would inactivate the enzymes. Therefore, this technique is suitable for live cells, in vivo imaging, and fresh-frozen tissue samples where protein activity is preserved.
Experimental Workflows & Signaling Pathway
The following diagrams illustrate the mechanism of this compound activation and a general experimental workflow for in vivo imaging.
Caption: Mechanism of this compound activation by cathepsin proteases.
Caption: General workflow for in vivo imaging with this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal in Tumor | 1. Low Cathepsin Activity: The tumor model may have low expression of active cathepsins. 2. Inactive Probe: Improper storage or handling may have degraded the this compound probe. 3. Incorrect Imaging Settings: The NIR imaging system may not be set to the correct excitation/emission wavelengths for ICG. 4. Insufficient Incubation Time: The time between probe administration and imaging may be too short for optimal accumulation and activation. | 1. Confirm Cathepsin Activity: Use an alternative method like an in vitro activity assay with a fluorogenic substrate or Western blot for cathepsin expression on tumor lysates. 2. Check Probe Integrity: Run a positive control with recombinant active cathepsin to ensure the probe is functional. 3. Optimize Imaging Parameters: Consult the manufacturer's guidelines for your NIR system for imaging ICG. 4. Time-Course Experiment: Perform a pilot study imaging at multiple time points (e.g., 3, 6, 12, 24 hours) to determine the optimal imaging window for your model. |
| High Background Signal | 1. Non-Specific Probe Activation: The probe may be activated by other proteases in the tissue. 2. Sub-optimal Imaging Window: Imaging too early may result in high signal from circulating, unbound probe. 3. Autofluorescence: Some tissues naturally exhibit autofluorescence in the NIR spectrum. | 1. Inhibitor Control: In preclinical models, pre-treat a control group with a pan-cathepsin inhibitor (e.g., JPM-OEt, E-64d) to confirm the signal is cathepsin-dependent. A significant reduction in signal confirms specificity. 2. Increase Incubation Time: Allow more time for the unbound probe to clear from circulation and non-target tissues. 3. Pre-Scan: Image the subject before probe administration to establish a baseline autofluorescence map. |
| Inconsistent Results | 1. Variable Probe Dose/Administration: Inconsistent injection technique or dosage can lead to variability. 2. Biological Variability: Tumor heterogeneity can lead to different levels of cathepsin activity between subjects. 3. Variable Health Status of Animals: Underlying health issues can affect probe distribution and metabolism. | 1. Standardize Protocols: Ensure consistent and accurate dosing and administration routes for all subjects. 2. Increase Sample Size: Use a sufficient number of animals per group to account for biological variability. 3. Monitor Animal Health: Ensure all animals are healthy and of similar age and weight at the start of the experiment. |
Quantitative Data Summary
The signal from this compound is often quantified by the Signal-to-Background Ratio (SBR) or Tumor-to-Background Ratio (TBR). Below is a summary of representative data from preclinical studies.
| Model | Probe | Time Point | Mean SBR/TBR | Key Finding |
| Murine Breast Cancer | VGT-309 | 24 hours | 15.1 | The tumor-to-background contrast increased over time, peaking at 24 hours. |
| Canine Lung Tumors | VGT-309 | Intraoperative | 2.15 - 3.71 | The probe selectively labeled spontaneous tumors, enabling clear visualization during surgery. |
| Human Lung Cancer Xenografts | VGT-309 | Intraoperative | > 2.0 | The probe demonstrated excellent tumor-specific labeling which was blocked by a pan-cathepsin inhibitor. |
Experimental Protocols
In Vitro Live-Cell Imaging Protocol
This protocol is adapted for assessing this compound activation in cultured cancer cells.
-
Cell Preparation: Plate cancer cells (e.g., A549, HT29) on glass-bottom imaging dishes and culture to 70-80% confluency.
-
Control Group (Optional): For an inhibitor control, pre-treat a set of cells with a pan-cathepsin inhibitor (e.g., 100 µM JPM-OEt) for 30-60 minutes.
-
Probe Incubation: Add this compound to the cell culture medium at a final concentration of 1 µM.
-
Co-staining (Optional): To confirm lysosomal localization, a lysosomal marker like LysoTracker can be added according to the manufacturer's protocol.
-
Incubation: Incubate the cells at 37°C for 1-2 hours, protected from light.
-
Washing: Gently wash the cells two to three times with fresh, pre-warmed culture medium or PBS to remove the unbound probe.
-
Imaging: Image the cells using a fluorescence microscope equipped with appropriate filter sets for ICG (Excitation/Emission ~780/810 nm) and any co-stains.
In Vivo Imaging Protocol (Murine Model)
This protocol provides a general guideline for in vivo imaging in a murine tumor model.
-
Animal Preparation: Use mice bearing established subcutaneous or orthotopic tumors.
-
Probe Preparation: Reconstitute and dilute this compound according to the manufacturer's instructions. A typical dose used in preclinical models is 2 mg/kg.
-
Probe Administration: Administer the prepared this compound solution via tail vein injection.
-
Incubation: House the animals under normal conditions for the desired incubation period (e.g., 3 to 24 hours).
-
Imaging:
-
Anesthetize the mouse using a standard isoflurane (B1672236) protocol.
-
Place the animal in a NIR fluorescence imaging system.
-
Acquire images using the appropriate settings for ICG. Capture both a brightfield image and the fluorescence overlay.
-
-
Data Analysis:
-
Use the imaging system's software to draw regions of interest (ROIs) over the tumor and an adjacent background area (e.g., muscle tissue).
-
Calculate the mean fluorescence intensity (MFI) for each ROI.
-
Determine the Signal-to-Background Ratio (SBR) using the formula: SBR = MFI (Tumor) / MFI (Background).
-
References
Validation & Comparative
Validating Abenacianine's Interaction with Cathepsins: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Abenacianine (VGT-309) and other prominent cathepsin inhibitors, offering insights into their binding mechanisms and performance. The following sections present quantitative data, detailed experimental protocols, and visual workflows to facilitate an objective evaluation of these compounds. This compound is a fluorescent imaging agent designed for tumor visualization during surgery. It functions as a quenched activity-based probe that irreversibly and covalently binds to active cysteine cathepsins, which are overexpressed in a variety of solid tumors.[1][2][3][4][5][6][7] This targeted binding leads to the cleavage of a quencher molecule, resulting in a fluorescent signal that delineates cancerous tissue.[1][6][8][9]
Performance Comparison: this compound vs. Alternative Cathepsin Inhibitors
This compound's unique mechanism as an irreversible, activity-based probe distinguishes it from many traditional reversible inhibitors. While specific Ki or IC50 values for this compound are not publicly available, its "tight" and covalent binding to target cathepsins has been emphasized.[4][6][7] In contrast, a range of alternative inhibitors have been characterized with specific quantitative binding affinities. The following tables summarize the available data for these alternatives, providing a benchmark for comparison.
It is important to note that for covalent irreversible inhibitors, the IC50 value is time-dependent and may not be the most accurate measure of potency. The kinetic parameter kinact/KI is generally considered a more appropriate measure of the efficiency of covalent inhibition.[10]
Reversible Cathepsin Inhibitors:
| Inhibitor | Target Cathepsin(s) | Inhibition Constant (Ki app) | IC50 | Notes |
| VBY-825 | Cathepsin S | 130 pM | - | A potent, reversible covalent inhibitor.[11] |
| Cathepsin L | 250 pM | 0.5 nM and 3.3 nM (in intact HUVECs) | Also inhibits Cathepsin V (250 pM), B (330 pM), K (2.3 nM), and F (4.7 nM).[11] | |
| Cathepsin B | 330 pM | 4.3 nM (in intact HUVECs) | ||
| Relacatib (SB-462795) | Cathepsin K | 41 pM | - | A highly potent inhibitor with good oral bioavailability.[12] |
| Cathepsin L | 68 pM | - | Also inhibits Cathepsin V (53 pM) with lower selectivity against S and B.[12] | |
| Cathepsin V | 53 pM | - |
Irreversible Cathepsin Inhibitors:
| Inhibitor | Target Cathepsin(s) | IC50 | Notes |
| CA-074 | Cathepsin B | 6 nM (pH 4.6), 44 nM (pH 5.5), 723 nM (pH 7.2) | A selective, irreversible inhibitor with pH-dependent activity.[13][14] |
| Cathepsin S | 4.8 µM (pH 5.5) | Shows significantly lower potency against other cathepsins.[14] | |
| Odanacatib | Cathepsin K | - | Potent and selective, though specific IC50 values against a panel were not provided in the search results. Poorly inhibited antigen presentation (a feature of cathepsin S activity) in cellular assays despite a 60 nM IC50 in vitro.[12] |
| Dipeptide Nitrile 1a | Cathepsin B | 0.18 µM (calculated Ki of 0.11 µM) | A potent irreversible inhibitor.[15] |
Experimental Protocols
Validation of this compound's binding to cathepsins relies on a variety of established experimental protocols. Below are detailed methodologies for key assays.
In Vitro Cathepsin Activity Assay using a Quenched Fluorescent Probe
This protocol is designed to measure the activity of cathepsins and the inhibitory effect of compounds like this compound.
Materials:
-
Recombinant human cathepsin B, L, S, or X
-
This compound (VGT-309) or other quenched fluorescent probe
-
Assay Buffer: 50 mM sodium acetate, 2 mM DTT, 1 mM EDTA, pH 5.5
-
Fluorogenic cathepsin substrate (e.g., Ac-RR-AFC for Cathepsin B)
-
Pan-cathepsin inhibitor (e.g., JPM-OEt or E-64) for control
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Reconstitute and dilute the recombinant cathepsin to the desired concentration in the assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of this compound or the test inhibitor in the assay buffer.
-
Assay Setup: To the wells of the 96-well plate, add the assay buffer, the diluted enzyme, and the inhibitor dilutions. Include wells with enzyme and buffer only (positive control) and wells with a known pan-cathepsin inhibitor (negative control).
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the fluorogenic substrate to all wells to initiate the reaction.
-
Measurement: Immediately begin reading the fluorescence intensity kinetically over a period of 30-60 minutes using a microplate reader (e.g., excitation at 400 nm and emission at 505 nm for AFC-based substrates).
-
Data Analysis: Determine the rate of substrate cleavage from the linear portion of the kinetic curve. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Competitive Binding Assay using a Pan-Cathepsin Inhibitor
This assay confirms that this compound binds to the active site of cathepsins.
Materials:
-
A549 cells (or other cell line expressing target cathepsins)
-
This compound (VGT-309)
-
Pan-cathepsin inhibitor (e.g., JPM-OEt)
-
Cell lysis buffer
-
SDS-PAGE reagents and equipment
-
Fluorescent gel scanner
Procedure:
-
Cell Culture: Culture A549 cells to approximately 80% confluency.
-
Inhibitor Pre-treatment: Treat one set of cells with a saturating concentration of the pan-cathepsin inhibitor (e.g., 100 µM JPM-OEt) for 30 minutes. This will block the active sites of the cathepsins.[1]
-
This compound Labeling: Treat both the pre-treated and non-pre-treated cells with this compound (e.g., 1 µM) for 2 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
SDS-PAGE: Separate the protein lysates by SDS-PAGE.
-
Fluorescent Imaging: Scan the gel using a fluorescent scanner to visualize the fluorescently labeled cathepsins.
-
Analysis: Compare the fluorescence intensity of the bands corresponding to the different cathepsins in the lysates from pre-treated and non-pre-treated cells. A significant reduction in fluorescence in the pre-treated sample confirms that this compound binds to the same active site as the pan-cathepsin inhibitor.[1]
Visualizing the Mechanisms
To further clarify the processes involved in validating this compound's binding, the following diagrams illustrate the key workflows and mechanisms.
Caption: this compound activation by cathepsins.
Caption: Workflow for a competitive binding assay.
References
- 1. med.stanford.edu [med.stanford.edu]
- 2. Cathepsin detection to identify malignant cells during robotic pulmonary resection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. vergentbio.com [vergentbio.com]
- 5. Facebook [cancer.gov]
- 6. vergentbio.com [vergentbio.com]
- 7. VGT-309 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biokin.com [biokin.com]
- 11. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural Modifications of Covalent Cathepsin S Inhibitors: Impact on Affinity, Selectivity, and Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Abenacianine and Indocyanine Green for Tumor Imaging
For Researchers, Scientists, and Drug Development Professionals
The landscape of intraoperative tumor visualization is rapidly evolving, with novel targeted fluorescent agents emerging to challenge established, non-specific dyes. This guide provides a detailed, objective comparison of Abenacianine (VGT-309), a targeted imaging agent, and indocyanine green (ICG), a widely used non-specific fluorescent dye, for tumor imaging during surgical resection. This comparison is based on available preclinical and clinical data, focusing on their mechanisms of action, performance, and experimental protocols.
At a Glance: this compound vs. ICG
| Feature | This compound (VGT-309) | Indocyanine Green (ICG) |
| Targeting Mechanism | Targeted: Covalently binds to overexpressed cathepsin proteases in the tumor microenvironment.[1][2] | Non-specific: Accumulates in tumors via the Enhanced Permeability and Retention (EPR) effect. |
| Activation | "Always on" after binding and cleavage of a quenching moiety.[1] | Always fluorescent. |
| FDA Status | Investigational (Phase 3 trial planned for 2025). Granted FDA Fast Track Designation for lung cancer.[3][4] | FDA-approved for various indications since 1956. |
| Tumor Specificity | High, due to targeted binding to cancer-associated enzymes.[1][5] | Lower, relies on leaky tumor vasculature. |
| Tumor-to-Background Ratio (TBR) | Preclinical (canine): 2.15–3.71.[6] Clinical (human, 2 cases): 2.83 and 7.18.[6] | Variable depending on tumor type, dosage, and timing. |
| Dosing & Administration | 0.32 mg/kg intravenous infusion 12 to 36 hours before surgery (based on Phase 2 trials).[2][3][7][8] | Highly variable. Examples: 0.25 mg/kg intraoperative for peritoneal metastases; 0.5 mg/kg days to weeks before surgery for liver tumors. |
| Primary Clinical Endpoint (Recent Trials) | Clinically Significant Events (e.g., localization of occult tumors, positive margin identification).[2][3] | Tumor detection rates, lymph node identification. |
Mechanism of Action
This compound: Targeted Enzyme Activation
This compound is a quenched activity-based probe that specifically targets cathepsins, a family of proteases that are highly overexpressed in a wide range of solid tumors.[1][2] The molecule consists of a near-infrared (NIR) fluorophore (ICG) and a quenching molecule. This design keeps the agent non-fluorescent until it encounters and covalently binds to active cathepsins in the tumor microenvironment. This binding event cleaves the quencher, leading to a highly specific and sustained fluorescent signal at the tumor site.[1][5]
Indocyanine Green: Passive Accumulation
ICG is a non-specific fluorescent dye that has been in clinical use for decades. Its accumulation in tumors is primarily attributed to the Enhanced Permeability and Retention (EPR) effect. Tumor blood vessels are often poorly formed and "leaky," allowing ICG, which binds to plasma proteins, to extravasate into the tumor interstitium. The poor lymphatic drainage in tumors further leads to its retention. This mechanism is passive and not dependent on specific molecular interactions with cancer cells.
Performance Data
Direct head-to-head comparative studies of this compound and ICG are not yet available. The following tables summarize quantitative data from separate studies.
This compound (VGT-309) Performance Data
| Study Type | Cancer Type | Key Finding | Tumor-to-Background Ratio (TBR) | Citation |
| Preclinical | Canine Tumors | Selective labeling of tumors. | 2.15–3.71 | [6] |
| Phase 2 (VISUALIZE Trial) | Lung Cancer | 45% of patients had at least one Clinically Significant Event (CSE) identified by this compound that was missed by standard surgical techniques. | Not reported as a primary endpoint. | [2] |
| Phase 2 (Case Report) | Lung Cancer | Localization of visually occult, non-palpable tumors. | 2.83 and 7.18 | [6] |
Indocyanine Green (ICG) Performance Data
| Study Type | Cancer Type | Key Finding | Citation |
| Systematic Review | Liver Tumors | Average tumor detection rate of 87.4% with a 10.5% false-positive rate. | |
| Systematic Review | Gastrointestinal Cancers | Increased lymph node retrieval. | [9] |
| Clinical Study | Pediatric Liver Cancer | Tumor-to-Background Ratio (TBR) was an effective method to identify tumors. |
Experimental Protocols
This compound (VGT-309) Administration and Imaging
The following protocol is based on the Phase 2 VISUALIZE clinical trial.[2][7][8]
-
Patient Selection: Patients with known or suspected lung cancer scheduled for surgical resection.
-
Dosing: 0.32 mg/kg of this compound administered intravenously.
-
Administration Timing: Infusion over 15-20 minutes, 12 to 36 hours prior to surgery.
-
Intraoperative Imaging:
-
Standard surgical exploration under white light is performed first.
-
A commercially available near-infrared (NIR) imaging system capable of detecting ICG fluorescence is then used to visualize the tumor.
-
Fluorescent tissue is resected and sent for histopathological confirmation.
-
References
- 1. Phase 2 Dose-Ranging Trial of VGT-309 for Molecular Imaging of Cancer during Pulmonary Resection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vergentbio.com [vergentbio.com]
- 3. onclive.com [onclive.com]
- 4. targetedonc.com [targetedonc.com]
- 5. A cathepsin targeted quenched activity-based probe facilitates enhanced detection of human tumors during resection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vergentbio.com [vergentbio.com]
- 7. trial.medpath.com [trial.medpath.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. 2025 Systematic Review and Meta-analysis for Fluorescence Image-guided Gastrointestinal Surgery using Indocyanine Green - A SAGES Publication [sages.org]
comparing Abenacianine with other fluorescent cancer probes
Abenaciclib: A Targeted Therapy, Not a Fluorescent Probe
It is important to clarify that Abenaciclib, marketed as Verzenio, is a targeted cancer therapy and not a fluorescent probe.[1][2] Abenaciclib is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are crucial for the proliferation of cancer cells.[1][2][3][4][5] Its mechanism of action involves blocking the phosphorylation of the retinoblastoma protein (Rb), which in turn halts the cell cycle at the G1 phase and prevents cancer cell division.[1][3][4] Abenaciclib is primarily used in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][6][7]
This guide will, therefore, focus on comparing different classes of fluorescent cancer probes that are utilized for cancer detection, imaging, and research, as initially intended by the query.
A Comparative Guide to Fluorescent Cancer Probes
Fluorescent probes are indispensable tools in cancer research and diagnostics, enabling the visualization of tumors and their microenvironment with high sensitivity and specificity.[8][9][10] These probes are designed to interact with specific cancer biomarkers or cellular processes, leading to a detectable fluorescent signal.[8][10] The ideal fluorescent probe for cancer imaging should exhibit high quantum yield, a good signal-to-noise ratio, deep tissue penetration, and high specificity for cancer cells.[11]
This guide provides a comparative overview of several major classes of fluorescent cancer probes, including near-infrared (NIR) dyes, activatable probes, and nanoparticle-based probes.
Comparison of Fluorescent Cancer Probes
| Probe Class | Examples | Mechanism of Action | Advantages | Limitations |
| Near-Infrared (NIR) Dyes | Indocyanine Green (ICG) | Accumulates in tumors through the enhanced permeability and retention (EPR) effect or can be conjugated to targeting moieties. | Deep tissue penetration, low autofluorescence, clinically approved.[11][12] | Low quantum yield, non-specific accumulation can lead to background signal.[11] |
| Activatable Probes | Protease-activated probes (e.g., based on rhodamine or BODIPY) | A fluorophore is quenched until a specific enzyme, often overexpressed in the tumor microenvironment (e.g., proteases), cleaves a linker, restoring fluorescence.[11] | High signal-to-noise ratio, specific to enzymatic activity in the tumor microenvironment.[11] | Diffusion of the activated probe can be a challenge, some enzymes are also active in inflammation, leading to false positives.[11] |
| Targeted Probes | Antibody-drug conjugates (e.g., Trastuzumab-IRDye800), small molecule probes (e.g., Tamoxifen-BODIPY FL) | A fluorophore is conjugated to a ligand (antibody, peptide, or small molecule) that specifically binds to a receptor overexpressed on cancer cells.[13][14] | High specificity for cancer cells, can be used for both imaging and targeted therapy.[14] | The size of antibodies can limit tumor penetration, potential for immunogenicity.[14] |
| Nanoparticle-based Probes | Quantum dots, silica (B1680970) nanoparticles (C-Dots) | Nanoparticles can be loaded with fluorescent dyes and functionalized with targeting ligands. They accumulate in tumors via the EPR effect and targeted binding.[15][16] | High brightness and photostability, tunable optical properties, can carry multiple imaging or therapeutic agents.[16] | Potential for long-term toxicity due to the accumulation of non-biodegradable materials. |
Experimental Protocols
General Workflow for In Vitro and In Vivo Evaluation of Fluorescent Probes
A standardized workflow is crucial for the comparative evaluation of fluorescent cancer probes. The following outlines a general experimental protocol.
References
- 1. What is Abemaciclib used for? [synapse.patsnap.com]
- 2. A Comprehensive Look at Abemaciclib's Advantages and Applications [simsonpharma.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Brief: Abemaciclib (Verzenio) for Early Breast Cancer | The Medical Letter Inc. [secure.medicalletter.org]
- 6. The Evolution of Abemaciclib Clinical Trial Data for the Treatment of HR-Positive/HER2-Negative Metastatic Breast Cancer - Oncology Practice Management [oncpracticemanagement.com]
- 7. aacr.org [aacr.org]
- 8. Applications of fluorescent sensors for cancer biomarkers detection | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 9. Fluorescence probes for lung carcinoma diagnosis and clinical application - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 10. Recent Advances in Fluorescent Probes for Cancer Biomarker Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Beyond the margins: real-time detection of cancer using targeted fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application of Intelligent Response Fluorescent Probe in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A new selective fluorescent probe based on tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of HER2-Targeted Antibodies for Fluorescence-Guided Surgery in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorescent imaging for cancer therapy and cancer gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Advances in Fluorescent Probes for Cancer Biomarker Detection [mdpi.com]
Illuminating the Unseen: A Comparative Guide to Abenacianine and Novel Methods for Micrometastasis Detection
For Immediate Release
A critical challenge in surgical oncology is the detection and resection of micrometastases, microscopic tumor deposits that are invisible to the naked eye and conventional imaging, yet are a primary driver of cancer recurrence. This guide provides a comprehensive comparison of Abenacianine (VGT-309), a novel fluorescent imaging agent, with alternative and standard methods for the detection of micrometastases. We present a detailed analysis of their efficacy, supported by experimental data and protocols, to inform researchers, scientists, and drug development professionals on the current landscape of intraoperative molecular imaging.
This compound: Targeting Cathepsins to Unveil Hidden Tumors
This compound is an investigational, tumor-targeted fluorescent imaging agent designed to enhance the visualization of cancerous tissue during surgery.[1][2] Its mechanism of action is centered on the over-expression of cathepsin enzymes in a wide range of solid tumors.[3][4]
Mechanism of Action: this compound is a quenched activity-based probe. The molecule includes a targeting component that covalently binds to active cathepsins and a near-infrared (NIR) fluorescent dye, indocyanine green (ICG).[5] In its inactive state, the fluorescence is quenched. Upon binding to cathepsins in the tumor microenvironment, the quencher is cleaved, leading to a strong fluorescent signal that can be detected by NIR imaging systems. This "smart" activation mechanism is designed to provide a high signal-to-background ratio.
Figure 1: this compound's activation pathway.
Comparative Analysis of Micrometastasis Detection Methods
The efficacy of any micrometastasis detection method hinges on its sensitivity, specificity, and the practicalities of its implementation in a clinical setting. Below, we compare this compound with leading alternative and standard techniques.
| Method | Technology | Target | Sensitivity | Specificity | Detection Limit |
| This compound (VGT-309) | Targeted Fluorescence Imaging | Cathepsins | High (qualitative) | High (qualitative) | Not explicitly quantified in available literature |
| Paired-Agent Fluorescence Imaging | Ratiometric Fluorescence Imaging | Tumor-specific antigen (e.g., EGFR) | >99% | >95% | ~0.2 mm |
| Untargeted ICG Fluorescence | Non-targeted Fluorescence Imaging | Enhanced Permeability and Retention (EPR) Effect | 75% - 87% | 66% - 100% | >2.8 mm |
| Standard Histopathology (H&E and IHC) | Microscopic Tissue Examination | Cellular morphology and protein expression | Variable (can be low for micrometastases) | High | Single cell (theoretically) |
| Surface-Enhanced Raman Scattering (SERS) | Vibrational Spectroscopy | Surface-bound reporters on nanoparticles | High (qualitative) | High (qualitative) | ~200 µm |
Experimental Protocols
Detailed methodologies are crucial for the evaluation and replication of efficacy studies. Here, we outline the protocols for key experiments cited in this guide.
Preclinical Evaluation of this compound (VGT-309) in a Xenograft Mouse Model
This protocol is synthesized from preclinical studies evaluating cathepsin-targeted probes.
-
Animal Model: Athymic nude mice are subcutaneously injected with human cancer cells (e.g., lung, esophageal, or breast cancer cell lines) to establish flank xenografts.
-
Probe Administration: this compound (VGT-309) is administered via intravenous injection at a dose of 2 mg/kg.
-
Imaging: At various time points post-injection (e.g., 24 hours), mice are anesthetized and imaged using a near-infrared (NIR) imaging system.
-
Data Analysis: The mean fluorescence intensity (MFI) of the tumor and surrounding background tissue is measured to calculate the signal-to-background ratio (SBR).
-
Biodistribution: Following imaging, mice are euthanized, and organs are harvested to quantify the biodistribution of the probe via ex vivo fluorescence imaging.
Figure 2: this compound preclinical workflow.
Intraoperative Micrometastasis Detection using Paired-Agent Fluorescence Imaging
This protocol is based on a study that achieved high sensitivity and specificity for micrometastasis detection.
-
Probe Preparation: A targeted imaging agent (e.g., an antibody or affibody labeled with a NIR fluorophore) and a non-targeted control agent labeled with a spectrally distinct NIR fluorophore are prepared.
-
Tissue Staining: The excised lymph node is subjected to a dual-needle continuous infusion of the paired-agent solution.
-
Rinsing: Following staining, the tissue is rinsed with a buffer solution to remove unbound probes.
-
Imaging: The tissue is imaged using a fluorescence imaging system capable of detecting both NIR fluorophores.
-
Image Analysis: A ratiometric analysis of the targeted agent's fluorescence to the control agent's fluorescence is performed to generate a binding potential map, highlighting areas of specific probe accumulation indicative of micrometastases.
Logical Comparison of Detection Strategies
The choice of a micrometastasis detection method depends on a balance of factors including the need for real-time feedback, the level of sensitivity required, and integration into the surgical workflow.
References
- 1. onclive.com [onclive.com]
- 2. Vergent Bioscience Receives FDA Fast Track Designation for this compound for Injection (VGT-309) to Help Surgeons Visualize Tumors in the Lung During Surgery - BioSpace [biospace.com]
- 3. vergentbio.com [vergentbio.com]
- 4. vergentbio.com [vergentbio.com]
- 5. med.stanford.edu [med.stanford.edu]
Illuminating the Path to Precision Oncology: A Comparative Guide to Abenacianine for Intraoperative Tumor Visualization
For Immediate Publication
Minneapolis, MN – December 2, 2025 – In the rapidly evolving landscape of surgical oncology, the ability to clearly delineate tumor margins is paramount to achieving complete resection and improving patient outcomes. Abenacianine (VGT-309), a novel, tumor-targeted fluorescent imaging agent, is emerging as a significant advancement in intraoperative molecular imaging (IMI). This guide provides a comprehensive comparison of this compound with the conventional, non-targeted near-infrared (NIR) dye, Indocyanine Green (ICG), supported by the latest experimental data to inform researchers, scientists, and drug development professionals.
This compound is an investigational agent designed to improve the visualization of malignant tissue during surgery.[1] It has received Fast Track designation from the U.S. Food and Drug Administration (FDA) for the intraoperative visualization of primary lung cancer and associated lesions.[2] This designation underscores its potential to address unmet needs in surgical oncology.[1]
Mechanism of Action: A Targeted Approach
This compound’s innovation lies in its targeted mechanism. It is a quenched activity-based probe that specifically targets cathepsins, a family of proteases that are overexpressed in a wide range of solid tumors.[3][4] The this compound molecule consists of a cathepsin-binding component linked to the near-infrared (NIR) fluorophore, indocyanine green (ICG), and a quencher molecule. In its inactive state, the quencher suppresses the fluorescence of ICG. Upon binding to active cathepsins within the tumor microenvironment, the quencher is cleaved, leading to a highly specific fluorescent signal at the tumor site. This "always-on" signal in the presence of the target enzyme offers a distinct advantage over non-targeted agents.
In contrast, standard Indocyanine Green (ICG) is a non-targeted NIR dye that relies on the enhanced permeability and retention (EPR) effect for passive accumulation in tumors. This effect is a result of the leaky vasculature and poor lymphatic drainage characteristic of many tumors.
Performance Data: this compound in Clinical Trials
Clinical trials for this compound have demonstrated its potential to enhance tumor visualization and impact surgical decision-making. The Phase 2 VISUALIZE study provides key insights into its performance.
| Performance Metric | This compound (VGT-309) - VISUALIZE Phase 2b Study | Data Source |
| Primary Efficacy Endpoint | 45% of patients had at least one clinically significant event (CSE) | |
| Clinically Significant Events (CSEs) Include | - Localization of lesions not found by standard techniques- Identification of additional cancers- Identification of inadequate surgical margins- Detection of cancerous lymph nodes | |
| Safety | No drug-related serious adverse events observed |
Performance Data: Indocyanine Green (ICG) in Tumor Imaging
Indocyanine green has been widely used in medicine for various applications and more recently for intraoperative tumor visualization. Its performance, however, can be variable as it is a non-targeted agent. The following table summarizes data from various studies on ICG's efficacy in lung cancer localization.
| Performance Metric | Indocyanine Green (ICG) - Various Studies | Data Source |
| Sensitivity (Intravenous) | 88% (95% CI: 59%–97%) | |
| Specificity (Intravenous) | 25% (95% CI: 4%–74%) | |
| Sentinel Lymph Node Identification Rate | Pooled rate of 0.83 (0.67–0.94) | |
| Sentinel Lymph Node Biopsy Sensitivity | 0.85 (0.71–0.94) | |
| Sentinel Lymph Node Biopsy Specificity | 1.00 (0.98–1.00) |
Disclaimer: The performance data for this compound and ICG are from separate clinical trials and studies with potentially different methodologies and patient populations. A direct head-to-head comparison from a single, randomized controlled trial is not yet available. Therefore, the data presented should be interpreted with caution when making direct comparisons.
Experimental Protocols
This compound (VGT-309) Administration and Imaging Protocol (VISUALIZE Study)
-
Patient Population: Adults with suspected or confirmed cancer in the lung scheduled for surgery.
-
Dosage and Administration: A single intravenous dose of 0.32 mg/kg of this compound is administered 12 to 36 hours prior to surgery.
-
Intraoperative Imaging: During the surgical procedure, a commercially available near-infrared (NIR) imaging system is used to visualize the tumor and surrounding tissues.
-
Efficacy Assessment: The primary endpoint is the frequency of clinically significant events (CSEs), which include the localization of lesions not found by standard surgical techniques, identification of additional cancers, and assessment of surgical margins. Secondary endpoints include sensitivity, specificity, positive predictive value (PPV), and negative predictive value (NPV) of this compound imaging compared to histopathology.
Indocyanine Green (ICG) Administration and Imaging Protocol (General)
-
Patient Population: Patients with known or suspected solid tumors undergoing surgical resection.
-
Dosage and Administration: Dosage and timing of intravenous ICG administration vary across studies, with doses ranging from 0.5 mg/kg to 5 mg/kg and administration times from hours to a day before surgery.
-
Intraoperative Imaging: A dedicated NIR camera system is used to detect the fluorescence signal from ICG that has accumulated in the tumor tissue.
-
Efficacy Assessment: Performance is typically evaluated based on the sensitivity and specificity of tumor detection compared to pathological confirmation.
Visualizing the Science
To better understand the underlying mechanisms and workflows, the following diagrams have been generated.
References
- 1. Vergent Bioscience Receives FDA Fast Track Designation for this compound for Injection (VGT-309) to Help Surgeons Visualize Tumors in the Lung During Surgery [businesswire.com]
- 2. onclive.com [onclive.com]
- 3. A cathepsin targeted quenched activity-based probe facilitates enhanced detection of human tumors during resection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cathepsin detection to identify malignant cells during robotic pulmonary resection - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Target: A Comparative Guide to Abenacianine's Cancer Cell Specificity
For Immediate Release
In the intricate landscape of oncological surgery, the ability to precisely delineate tumor margins is paramount to achieving complete resection and improving patient outcomes. Abenacianine (VGT-309), a novel fluorescent imaging agent, has emerged as a promising tool for real-time intraoperative tumor visualization. This guide provides a comprehensive comparison of this compound's specificity for cancer cells over normal tissue, supported by experimental data, and contrasts its performance with alternative imaging agents.
This compound: Targeting the Tumor Microenvironment
This compound is an investigational, tumor-targeted fluorescent imaging agent designed to enhance the visibility of solid tumors during surgery.[1] Its specificity is rooted in its unique mechanism of action, which leverages the overexpression of cathepsin proteases in the tumor microenvironment.
Mechanism of Action
This compound is a quenched activity-based probe. In its inactive state, the fluorescent signal is suppressed. Upon administration, this compound circulates through the body and, upon reaching the tumor, it is cleaved by cathepsins, a family of proteases highly overexpressed in a wide range of solid tumors.[2] This cleavage event activates the molecule, causing it to fluoresce brightly in the near-infrared (NIR) spectrum. Because cathepsin activity is significantly lower in healthy tissues, this compound generates minimal signal in normal cells, leading to a high tumor-to-background ratio.
Performance Data: this compound vs. Alternatives
The performance of a fluorescent imaging agent is critically evaluated by its ability to distinguish malignant tissue from healthy surrounding tissue. Key metrics include the tumor-to-background ratio (TBR), sensitivity, and specificity.
Quantitative Comparison of Imaging Agents
| Imaging Agent | Mechanism of Action | Target Cancers | Tumor-to-Background Ratio (TBR) | Sensitivity | Specificity | Additional Lesions Detected |
| This compound (VGT-309) | Cathepsin-activated | Broad range of solid tumors (studied in lung) | Preclinical (canine): 2.15–7.18 Ex vivo (human tissue): 3.3-4.5 | Phase 2 (lung): Data on sensitivity and specificity are secondary endpoints; specific values not yet fully reported. | Phase 2 (lung): Data on sensitivity and specificity are secondary endpoints; specific values not yet fully reported. | Phase 2b (lung): Provided actionable information in 45% of surgical cases. |
| 5-Aminolevulinic Acid (5-ALA) | Protoporphyrin IX accumulation in tumor cells | Primarily high-grade gliomas | N/A (qualitative visual assessment) | High-grade gliomas: High | High-grade gliomas: High | N/A |
| Pafolacianine (OTL38) | Targets folate receptor alpha (FRα) | Ovarian, Lung | High (dose-dependent) | Ovarian: 83% | Patient false-positive rate: 24.8% | Ovarian (Phase 3): 33% of patients |
| LUM015 | Cathepsin-activated | Breast, Sarcoma | Preclinical (mice): 4.8 Clinical (breast): 3.81–5.69 | Breast: 84% | Breast: 73% | N/A |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of typical experimental protocols used to evaluate the specificity of fluorescent imaging agents.
In Vitro Cytotoxicity and Specificity Assays
A common method to assess the cancer-cell specificity of a fluorescent probe is through in vitro cell-based assays.
Objective: To determine the differential fluorescence activation and cytotoxicity of this compound in cancer cell lines versus normal cell lines.
Protocol:
-
Cell Culture: Culture human lung adenocarcinoma cells (e.g., A549) and normal human bronchial epithelial cells (e.g., BEAS-2B) in appropriate media.
-
Treatment: Incubate the cells with varying concentrations of this compound for a predetermined period.
-
Fluorescence Measurement: Utilize a fluorescence plate reader or fluorescence microscopy to quantify the fluorescence intensity in both cell lines.
-
Cytotoxicity Assessment: Perform a standard cytotoxicity assay (e.g., MTT or LDH assay) to measure the viability of the cells after treatment.
In Vivo Animal Models
Animal models are instrumental in evaluating the in vivo performance of imaging agents before human clinical trials.
Objective: To determine the tumor-to-background ratio of this compound in a murine model of lung cancer.
Protocol:
-
Animal Model: Utilize immunodeficient mice with orthotopically implanted human lung cancer cells.
-
Agent Administration: Administer this compound intravenously at a predetermined dose.
-
In Vivo Imaging: At various time points post-injection, perform non-invasive near-infrared fluorescence imaging of the mice.
-
Ex Vivo Analysis: After the final imaging session, euthanize the animals and excise the tumor and surrounding normal tissues for ex vivo imaging and histological confirmation.
-
TBR Calculation: Quantify the fluorescence intensity in the tumor and adjacent normal tissue to calculate the tumor-to-background ratio.
Clinical Trial Protocol (VISUALIZE Phase 2b Study)
The VISUALIZE trial was a multi-center, open-label study to evaluate the efficacy and safety of this compound in patients with lung cancer.
Objective: To assess the ability of this compound to improve the intraoperative detection of cancerous tissue.
Protocol:
-
Patient Population: 89 patients with suspected or confirmed lung cancer scheduled for surgery.
-
Dosing: Patients received a single intravenous infusion of 0.32 mg/kg this compound 12 to 36 hours before surgery.
-
Intraoperative Imaging: During surgery, after standard tumor identification techniques, a near-infrared (NIR) endoscope was used to visualize this compound fluorescence.
-
Endpoints: The primary endpoint was the occurrence of clinically significant events, such as the localization of tumors not found by standard methods, identification of additional cancers, or assessment of surgical margins. Secondary endpoints included sensitivity, specificity, positive predictive value (PPV), and negative predictive value (NPV).
Conclusion
This compound demonstrates a high degree of specificity for cancer cells by targeting the enzymatic activity of cathepsins, which are overexpressed in the tumor microenvironment. Preclinical and emerging clinical data suggest that this targeted approach results in a favorable tumor-to-background ratio, enabling surgeons to better visualize and resect malignant tissue. When compared to other intraoperative imaging agents, each with its own distinct mechanism and target, this compound offers the advantage of broad applicability across a range of solid tumors. As more data from late-stage clinical trials become available, the role of this compound in the armamentarium of surgical oncology will be further clarified, potentially offering a new standard for fluorescence-guided surgery.
References
A Comparative Guide to Intraoperative Molecular Imaging Agents for Cancer Surgery: Abenacianine (VGT-309) and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The landscape of oncological surgery is rapidly evolving, with a significant emphasis on improving the precision of tumor resection to achieve better patient outcomes. Intraoperative molecular imaging (IMI) has emerged as a important technology, offering surgeons real-time visualization of malignant tissues that may not be apparent through visual inspection or palpation alone. This guide provides a comprehensive comparison of the clinical trial results for Abenacianine (VGT-309) and its key alternatives, Pafolacianine (Cytalux®) and Pegulicianine (Lumisight™), supported by experimental data and detailed protocols.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from the pivotal clinical trials of this compound, Pafolacianine, and Pegulicianine.
Table 1: Comparison of Clinical Trial Results for Intraoperative Molecular Imaging Agents
| Feature | This compound (VGT-309) | Pafolacianine (Cytalux®) | Pegulicianine (Lumisight™) |
| Pivotal Clinical Trial | VISUALIZE (Phase 2B)[1][2] | ELUCIDATE (Phase 3)[3][4][5] | INSITE (Phase 3)[6][7][8] |
| Primary Indication | Lung Cancer[1][2] | Lung and Ovarian Cancer[9][10] | Breast Cancer[6][7][8] |
| Primary Endpoint | Frequency of Clinically Significant Events (CSEs)[2] | Proportion of patients with at least one Clinically Significant Event (CSE)[3] | Percentage of patients with residual cancer detected in guided shaves; Sensitivity and Specificity[6][8] |
| Key Efficacy Result | In the VISUALIZE study, 45% of patients had at least one CSE.[1][2] | In the ELUCIDATE trial, 24% of patients had at least one cancerous lesion detected that was not identified by standard inspection.[11] | In the INSITE trial, 7.6% of patients had cancer detected in at least one Lumisight-guided shave.[12] |
| Additional Efficacy Data | Lesions not found by standard methods were identified in 38% of participants.[2] | Localized primary lesions not found by standard methods in 19% of patients and identified synchronous malignant lesions in 8% of patients.[13] | The margin-level specificity was 85.2%, and sensitivity was 49.3%.[6][8] |
| Safety and Tolerability | Safe and well-tolerated with no drug-related serious adverse events observed.[1][2] | No drug-related serious adverse events occurred.[5] Infusion-related reactions were the most common side effects.[4][14] | Serious adverse events related to the agent occurred in 0.5% of patients, including hypersensitivity and anaphylactic reactions.[6][15] |
Experimental Protocols
A clear understanding of the experimental methodologies is crucial for evaluating and comparing these imaging agents.
This compound (VGT-309) - VISUALIZE Trial[1][16]
-
Patient Population: Adults with suspected or confirmed cancer in the lung scheduled for surgery.[1][16]
-
Dosage and Administration: A single intravenous infusion of 0.32 mg/kg of this compound is administered 12 to 36 hours before surgery.[2][16]
-
Imaging Procedure: Following standard surgical attempts to identify the tumor, a commercially available near-infrared (NIR) endoscope is used to visualize fluorescence.[1]
-
Primary Efficacy Endpoint Definition: A Clinically Significant Event (CSE) was defined as the localization of lesions not found by standard surgical techniques, identification of additional cancers, identification of positive surgical margins confirmed by histology, and detection of cancerous lymph nodes.[2]
Pafolacianine (Cytalux®) - ELUCIDATE Trial[3][4][5]
-
Patient Population: Adult patients with known or suspected lung cancer scheduled for thoracic surgery.[4][5]
-
Dosage and Administration: A single intravenous infusion of 0.025 mg/kg of Pafolacianine is administered 1 to 24 hours prior to surgery.[3][11]
-
Imaging Procedure: After standard white light evaluation, patients were randomized to intraoperative molecular imaging or not.[3] A near-infrared camera system is used to detect fluorescence.
-
Primary Efficacy Endpoint Definition: A Clinically Significant Event (CSE) was defined as an unexpected event attributed to IMI with pafolacianine detecting cancer that would have been otherwise missed by standard surgical practice, including localization of the index lung nodule, identification of a synchronous malignant lesion, or identification of a close surgical margin (≤10mm).[3]
Pegulicianine (Lumisight™) - INSITE Trial[6][7][8]
-
Patient Population: Adult patients with newly diagnosed breast cancer undergoing lumpectomy.[6]
-
Dosage and Administration: A single intravenous injection of 1.0 mg/kg of Pegulicianine is administered 2 to 6 hours before imaging.[8][17]
-
Imaging Procedure: After the primary specimen is removed, the Lumicell™ Direct Visualization System (DVS) is used to scan the lumpectomy cavity for residual fluorescence.[6][17]
-
Co-Primary Efficacy Endpoints: The percentage of patients with cancer in pegulicianine-guided surgical margins, and the sensitivity and specificity of the imaging for detecting residual cancer.[6][8]
Visualizations
Mechanism of Action and Experimental Workflow
To visually represent the underlying principles and practical application of these imaging agents, the following diagrams are provided.
References
- 1. vergentbio.com [vergentbio.com]
- 2. ascopubs.org [ascopubs.org]
- 3. aats.org [aats.org]
- 4. On Target Laboratories Completes ELUCIDATE Phase 3 Clinical Trial Investigating the Use of CYTALUX™ (pafolacianine) injection in Cancer in the Lung [prnewswire.com]
- 5. Pafolacianine for intraoperative molecular imaging of cancer in the lung: The ELUCIDATE trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancernetwork.com [cancernetwork.com]
- 7. Lumisight (pegulicianine) Gains FDA Approval to Detect Residual Cancer | Biopharma PEG [biochempeg.com]
- 8. A new dawn in research: FDA approves pegulicianine for fluorescence-guided surgery in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On Target Laboratories Announces Publication in Journal of Thoracic and Cardiovascular Surgery Phase 3 ELUCIDATE Trial of CYTALUX® (pafolacianine) Injection for Intraoperative Imaging of Lung Cancer [prnewswire.com]
- 10. FDA Approves Pafolacianine to Aid Lung Cancer Surgery - The ASCO Post [ascopost.com]
- 11. Pafolacianine Approved for Detection of Lung Cancer Lesions - Oncology Data Advisor [oncdata.com]
- 12. Imaging Drug to Assist in Detection of Cancerous Tissue Following Lumpectomy Approved - The ASCO Post [ascopost.com]
- 13. cytaluxhcp.com [cytaluxhcp.com]
- 14. On Target Laboratories, Inc. Announces Presentation of the Results from the ELUCIDATE Phase 3 Trial for CYTALUX™ (pafolacianine) injection for Intraoperative Molecular Imaging of Lung Cancer – 3BFuture [3bfuturehealth.com]
- 15. lumicell.com [lumicell.com]
- 16. Vergent Bioscience Completes Enrollment in Phase 2 VISUALIZE Trial Evaluating Potential of this compound for Injection (VGT-309) to Improve Tumor Visualization During Cancer Surgery [businesswire.com]
- 17. lumisystem.com [lumisystem.com]
Illuminating the Unseen: A Comparative Analysis of Abenacianine's Performance Across Diverse Tumor Types in Intraoperative Imaging
For Immediate Release
MINNEAPOLIS, MN – In the intricate landscape of surgical oncology, the ability to precisely visualize malignant tissue in real-time is paramount to achieving complete tumor resection and improving patient outcomes. Abenacianine (VGT-309), an investigational tumor-targeted fluorescent imaging agent, is emerging as a significant advancement in this field. This guide provides a comprehensive comparative analysis of this compound's performance in various tumor types, offering researchers, scientists, and drug development professionals a detailed overview of its capabilities, supported by experimental data and protocols.
This compound is designed to bind to cathepsins, a family of proteases that are overexpressed in a wide range of solid tumors.[1][2] This targeted approach allows for the specific illumination of cancerous tissues during surgery when viewed with a near-infrared (NIR) camera system. Clinical trial data has demonstrated this compound's potential to assist surgeons in identifying tumors that are difficult to locate visually or by palpation, assessing surgical margins, and detecting previously unknown cancerous lesions.[3][4][5][6]
Comparative Performance of this compound and Alternatives
Phase 2 clinical trials have evaluated this compound in patients with both primary lung cancers and various cancers that have metastasized to the lung. While detailed quantitative performance metrics for each specific metastatic tumor type are not yet fully published, the available data indicates a broad applicability of this compound. The primary measure of efficacy in these trials has been the rate of "Clinically Significant Events" (CSEs), where the use of this compound provided actionable information to the surgeon that would not have been available through standard surgical techniques.
In a multicenter Phase 2 study involving 89 participants with known or suspected cancer in the lung, the use of this compound resulted in at least one CSE in 45% of the patients.[2][7] The agent successfully visualized a range of tumor histologies, including primary non-small cell lung cancers (adenocarcinoma, squamous cell carcinoma, neuroendocrine tumor) and metastases from breast, colorectal, prostate, thymoma, renal cell, and sarcoma cancers.[2][7]
For a comprehensive comparison, this guide includes data on Pafolacianine (OTL38), an FDA-approved intraoperative imaging agent that targets the folate receptor alpha (FRα), which is also overexpressed in various cancers, including lung cancer.
| Imaging Agent | Target | Tumor Types Visualized in the Lung | Key Performance Metrics |
| This compound (VGT-309) | Cathepsins | Primary: Adenocarcinoma, Squamous Cell Carcinoma, Neuroendocrine Tumor. Metastatic: Breast, Colorectal, Prostate, Thymoma, Renal Cell, Sarcoma.[2][7] | In a Phase 2 trial (n=89), 45% of patients experienced at least one Clinically Significant Event (CSE), including localization of tumors, identification of additional cancers, and margin assessment.[2][7] Specific sensitivity and specificity data per tumor type are not yet fully available. |
| Pafolacianine (OTL38) | Folate Receptor α | Primary: Adenocarcinoma, Squamous Cell Carcinoma. Metastatic: Adenoid Cystic Carcinoma, Chordoma, Lymphoma, Papillary Thyroid Cancer.[8] | In the ELUCIDATE Phase 3 trial, the sensitivity for detecting FRα-positive cancerous tissue was approximately 77-80%.[9][10] The trial reported a false-positive rate of about 26%.[10] 53% of patients had at least one CSE.[9][11] |
Signaling Pathway: this compound Activation in the Tumor Microenvironment
This compound's mechanism of action relies on the enzymatic activity of cathepsins within the tumor microenvironment. The agent is administered as a quenched probe, meaning it does not fluoresce until it is activated. Upon reaching the tumor, the elevated concentration of active cathepsins cleaves the quenching molecule, allowing the attached near-infrared dye to fluoresce brightly under NIR imaging.
Caption: Cathepsin-mediated activation of this compound in the tumor microenvironment.
Experimental Protocols
The evaluation of intraoperative fluorescent imaging agents like this compound involves rigorous preclinical and clinical testing to establish safety, dosing, and efficacy.
Preclinical Evaluation (In Vivo Animal Models)
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude) are typically used. Human tumor cells of interest (e.g., lung adenocarcinoma cell line A549) are implanted to create xenograft tumors.[12]
-
Agent Administration: this compound is administered intravenously at varying doses and time points before imaging.[13]
-
In Vivo Imaging: At designated time points, the animals are anesthetized, and the tumor is imaged using a small animal in vivo imaging system equipped with the appropriate NIR filters.[13][14]
-
Data Analysis: The tumor-to-background ratio (TBR) is calculated by measuring the fluorescence intensity of the tumor versus the surrounding healthy tissue.
-
Ex Vivo Analysis: After in vivo imaging, tumors and major organs are excised for ex vivo imaging to confirm the biodistribution of the agent. Histopathological analysis is performed to correlate fluorescence with tumor tissue.[15]
Clinical Trial Protocol (Human Studies)
-
Patient Population: Patients with known or suspected lung cancer scheduled for surgical resection are enrolled.[3][16]
-
Agent Administration: A single intravenous dose of this compound (e.g., 0.32 mg/kg) is administered 12 to 36 hours before surgery.[6][17]
-
Intraoperative Imaging: During surgery, after standard visual and tactile examination, a near-infrared camera system is used to inspect the surgical field for fluorescence.[16][18]
-
Data Collection: The primary endpoint is the occurrence of Clinically Significant Events (CSEs). Secondary endpoints include sensitivity, specificity, positive predictive value (PPV), and negative predictive value (NPV) of the agent in detecting malignant tissue, confirmed by histopathology.[3][16]
-
Safety Monitoring: Patients are monitored for any adverse events related to the imaging agent.[5]
Experimental Workflow
The process of evaluating an intraoperative imaging agent from preclinical studies to clinical application follows a structured workflow.
Caption: A typical workflow for the development and evaluation of an imaging agent.
Logical Framework for Comparative Analysis
A systematic approach is essential for a robust comparative analysis of different intraoperative imaging agents.
Caption: Logical flow for conducting a comparative analysis of imaging agents.
Conclusion
This compound demonstrates significant promise as a versatile intraoperative imaging agent with the ability to visualize a broad spectrum of primary and metastatic tumors in the lung. Its unique mechanism of targeting cathepsins offers a distinct advantage in the tumor microenvironment. While more detailed quantitative data comparing its performance across different tumor histologies is anticipated from ongoing and future clinical trials, the current evidence strongly supports its potential to enhance the precision of cancer surgery. Further research and comparative studies with other targeted imaging agents will continue to define its role in the evolving landscape of surgical oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. vergentbio.com [vergentbio.com]
- 3. targetedonc.com [targetedonc.com]
- 4. vergentbio.com [vergentbio.com]
- 5. curetoday.com [curetoday.com]
- 6. onclive.com [onclive.com]
- 7. ascopubs.org [ascopubs.org]
- 8. pulmovalens.com [pulmovalens.com]
- 9. Pafolacianine for intraoperative molecular imaging of cancer in the lung: The ELUCIDATE trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pafolacianine for imaging of pulmonary neoplasms: a promising supplement for modern surgical technique - Housman - AME Clinical Trials Review [actr.amegroups.org]
- 11. physiciansweekly.com [physiciansweekly.com]
- 12. Frontiers | Ex vivo Live Cell Imaging of Nanoparticle-Cell Interactions in the Mouse Lung [frontiersin.org]
- 13. Protocol for in Vivo Imaging in Mice - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. spiedigitallibrary.org [spiedigitallibrary.org]
- 15. Ex vivo Live Imaging of Lung Metastasis and Their Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Phase 2 Multicenter Clinical Trial of Intraoperative Molecular Imaging of Lung Cancer with a pH-Activatable Nanoprobe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. trial.medpath.com [trial.medpath.com]
- 18. Intraoperative molecular imaging: 3rd biennial clinical trials update - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Abenacianine in a Laboratory Setting
Abenacianine , an investigational tumor-targeted fluorescent imaging agent also known as VGT-309, requires meticulous handling and disposal procedures to ensure laboratory safety and environmental protection.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a cyanine (B1664457) dye provides a framework for establishing safe disposal protocols based on general principles for this class of compounds.[3] Researchers, scientists, and drug development professionals must adhere to stringent guidelines to mitigate any potential hazards.
Core Principles for this compound Disposal
Given the absence of a specific SDS, this compound should be treated as a potentially hazardous chemical waste. The primary principle is to avoid drain disposal and to collect all waste containing this compound for proper treatment and disposal by a licensed environmental waste management vendor.
Personal Protective Equipment (PPE):
Before handling this compound, personnel should be equipped with the following PPE:
-
Safety goggles to protect the eyes from splashes.
-
Chemical-resistant gloves (nitrile or neoprene) to prevent skin contact.
-
A laboratory coat to protect clothing and skin.
Spill Management:
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and increase ventilation.
-
Containment: For liquid spills, use an absorbent material like vermiculite (B1170534) or sand to contain the spill. For solid spills, gently cover the material to avoid generating dust.
-
Collection: Carefully collect the absorbed material or spilled solid using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent or detergent and water, collecting the cleaning materials as hazardous waste.
Step-by-Step Disposal Protocol
-
Waste Segregation: All materials contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be segregated from general laboratory waste.
-
Waste Collection:
-
Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the solvents used.
-
Solid Waste: Collect all contaminated solid materials in a separate, clearly labeled hazardous waste container.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the name of the chemical ("this compound"), the approximate concentration and quantity, and the date of accumulation.
-
Storage: Store the hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. The preferred method of disposal for cyanine dyes is typically incineration at a permitted facility.
Quantitative Data Summary
As no specific quantitative data for this compound disposal is available, the following table provides general guidelines for laboratory chemical waste.
| Parameter | Guideline |
| pH Range for Neutralization | Not applicable, as drain disposal is not recommended. |
| Concentration Limits for Sewer Disposal | 0% - All concentrations should be collected as hazardous waste.[4] |
| Storage Time Limit in Lab | Follow institutional guidelines, typically not exceeding 90 days in a central accumulation area. |
| Recommended Disposal Method | Incineration by a licensed hazardous waste facility. |
Experimental Protocols
No specific experimental protocols for the disposal of this compound were found in the available literature. The disposal procedures outlined above are based on general best practices for handling chemical waste in a laboratory setting.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory.
Caption: this compound Waste Disposal Workflow Diagram.
Disclaimer: The information provided is based on general safety protocols for handling chemical waste in the absence of a specific Safety Data Sheet for this compound. It is imperative for all laboratory personnel to consult their institution's Environmental Health and Safety (EHS) office for specific guidance and to comply with all local, state, and federal regulations regarding hazardous waste disposal.
References
- 1. Phase 2 Dose-Ranging Trial of VGT-309 for Molecular Imaging of Cancer during Pulmonary Resection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VGT-309 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
Standard Operating Procedure: Safe Handling of Abenacianine
Notice: Abenacianine is a novel investigational compound. Its toxicological properties have not yet been fully characterized. This document provides essential, immediate safety and logistical guidance for its handling and disposal. Adherence to these procedures is mandatory to ensure personnel safety and operational integrity.
Hazard Identification and PPE Summary
This compound is a light-sensitive, crystalline solid. While full toxicological data is pending, preliminary assessments indicate it should be handled as a potent skin and respiratory irritant. All operations must be conducted within a certified chemical fume hood.
The following table summarizes the required Personal Protective Equipment (PPE) for handling this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Solids Handling | UV-Blocking Safety Goggles | Double-Gloved Nitrile | Flame-Resistant Lab Coat | N95 Respirator (Recommended) |
| Solution Preparation | UV-Blocking Safety Goggles | Double-Gloved Nitrile | Flame-Resistant Lab Coat | Not Required in Fume Hood |
| Compound Administration | UV-Blocking Safety Goggles | Double-Gloved Nitrile | Flame-Resistant Lab Coat | Not Required in Fume Hood |
| Waste Disposal | UV-Blocking Safety Goggles | Heavy-Duty Nitrile Gloves | Flame-Resistant Lab Coat | Not Required in Fume Hood |
Operational Plan: Handling this compound
This section provides a step-by-step protocol for the safe handling of this compound powder and solutions.
Pre-Handling Preparations
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last 12 months.
-
Assemble All Materials: Before introducing this compound, place all necessary equipment (spatulas, weigh boats, vials, solvents, vortexer) inside the fume hood.
-
Don PPE: Put on all required PPE as specified in the table above. Ensure gloves are inspected for any tears or defects.
Handling Protocol
-
Weighing this compound Powder:
-
Perform all weighing operations on an analytical balance located inside the fume hood.
-
Use a micro-spatula to carefully transfer the powder to a tared weigh boat. Avoid any actions that could generate dust.
-
If a static charge is present, use an anti-static gun to neutralize the container and weigh boat.
-
-
Preparing this compound Solutions:
-
Add the weighed this compound powder to the appropriate solvent in a labeled, sealed container (e.g., a conical vial).
-
Cap the container securely before removing it from the balance.
-
Use a vortexer or sonicator to ensure the compound is fully dissolved.
-
-
Post-Handling Decontamination:
-
Wipe down the spatula, weigh boat, and any other contaminated surfaces with a 70% ethanol (B145695) solution.
-
Dispose of all contaminated disposables in the designated "this compound Solid Waste" container.
-
Disposal Plan
Proper segregation and disposal of this compound waste are critical to prevent environmental contamination and ensure safety.
Waste Segregation
-
Solid Waste: Includes contaminated gloves, weigh boats, paper towels, and unused this compound powder. This waste must be collected in a dedicated, sealed, and clearly labeled "this compound Solid Waste" container.
-
Liquid Waste: Includes all solutions containing this compound. This waste must be collected in a dedicated, sealed, and clearly labeled "this compound Liquid Waste" container. Do not mix with other solvent waste streams.
-
Contaminated PPE:
-
Outer gloves should be removed and disposed of as solid waste immediately after handling.
-
Inner gloves, lab coats, and safety goggles should be decontaminated or disposed of according to standard laboratory procedures for hazardous materials.
-
Disposal Procedure
-
Collect Waste: Place all generated waste into the appropriate, labeled containers located within the fume hood.
-
Seal Containers: Once an experiment is complete, or when a waste container is full, securely seal the container.
-
Request Pickup: Arrange for the collection of the sealed waste containers by the institution's Environmental Health and Safety (EHS) department. Do not allow waste to accumulate.
Visual Workflow and Logic Diagrams
The following diagrams illustrate the procedural flow for handling and disposing of this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Decision process for this compound waste disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
